GoSlo-SR-5-69
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-15-10-9-13-5-1-2-6-14(13)11-15)20-21(22)24(28)17-8-4-3-7-16(17)23(20)27;/h3-4,7-12,26H,1-2,5-6,25H2,(H,29,30,31);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJJZTFRBZWSBX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GoSlo-SR-5-69 on BK Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated potassium (BK) channels. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and potentially utilize this compound in future research and development. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a novel synthetic small molecule belonging to the GoSlo-SR family of anilinoanthraquinone derivatives. Its primary mechanism of action is the potent activation of BK channels. This activation is achieved by shifting the voltage required for half-maximal activation (V½) to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1][2][3] The addition of a tetrahydro-2-naphthylamino ring to the anthraquinone (B42736) core of this compound significantly enhances its potency and efficacy compared to other members of the GoSlo-SR family.[4][5]
The compound acts as a positive allosteric modulator of BK channels.[4][6] While the precise binding site on mammalian BK channels is still under full investigation, studies on the related filarial nematode SLO-1 channels suggest that this compound binds to the RCK1 (Regulator of Conductance of K+) domain in the large intracellular C-terminus of the channel.[4][6] For the parent compound, GoSlo-SR-5-6, research on mammalian BK channels points to the involvement of the S4/S5 linker and the S6 transmembrane segment in its mechanism of action.[7] It is plausible that this compound interacts with a similar region to stabilize the open conformation of the channel.
The activation of BK channels by this compound leads to an increased potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization can reduce the excitability of cells such as smooth muscle cells and neurons, making this compound a valuable tool for studying the physiological roles of BK channels and a potential therapeutic agent for conditions characterized by cellular hyperexcitability, such as overactive bladder.
Quantitative Data
The following tables summarize the key quantitative data regarding the effects of this compound and related compounds on BK channels.
Table 1: Potency and Efficacy of this compound on Rabbit Bladder Smooth Muscle BK Channels
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| EC₅₀ | 189 nM (95% CI: 65 nM to 546 nM) | Rabbit Bladder Smooth Muscle Cells | Excised inside-out patch, 100 nM intracellular Ca²⁺ | [4] |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | Excised inside-out patch | [1][2][3] |
| ΔV½ | -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | 1 µM this compound, 100 nM intracellular Ca²⁺ | [4] |
| ΔV½ | > -100 mV | Rabbit Bladder Smooth Muscle Cells | 1 µM this compound | [1][3] |
| ΔV½ | -104 mV | Not Specified | Not Specified | [2] |
Table 2: Comparative Efficacy of GoSlo-SR Analogs on Rabbit Bladder Smooth Muscle BK Channels
| Compound | Concentration | ΔV½ (mV) | Reference |
| GoSlo-SR-5-65 | 10 µM | -116 ± 10 | [4][5] |
| GoSlo-SR-5-95 | 1 µM | -94 ± 9 | [4][5] |
| GoSlo-SR-5-103 | 10 µM | -44 ± 4 | [4][5] |
| GoSlo-SR-5-6 | 10 µM | ~ -100 | [4] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the effects of this compound on BK channels.
Excised Inside-Out Patch-Clamp Electrophysiology
This protocol is adapted from studies on rabbit bladder smooth muscle cells.[4][5][8]
1. Cell Preparation:
-
Rabbit bladder smooth muscle cells (RBSMCs) are isolated by enzymatic digestion of bladder tissue.
-
The isolated cells are plated on 35 mm Petri dishes and maintained in an appropriate culture medium.
2. Electrophysiological Recording:
-
Experiments are performed at 37°C.
-
The excised inside-out patch configuration of the patch-clamp technique is used.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with a pipette solution containing (in mM): 140 KCl, 10 HEPES, 10 Glucose, and 1 EGTA (for 100 nM free Ca²⁺), with the pH adjusted to 7.2.
-
The bath solution (intracellular) is symmetrical to the pipette solution, with the free Ca²⁺ concentration adjusted using either EGTA or HEDTA.
3. Data Acquisition:
-
Membrane patches are held at a holding potential of -60 mV.
-
BK channel currents are evoked by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.
-
Data is acquired using an appropriate patch-clamp amplifier and data acquisition software.
4. Drug Application:
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
The final desired concentration of this compound is achieved by diluting the stock solution into the bath solution.
-
The compound is applied to the intracellular face of the excised membrane patch via a perfusion system.
5. Data Analysis:
-
The half-maximal activation voltage (V½) is determined by fitting the normalized conductance-voltage (G/Gmax-V) relationship with a Boltzmann function.
-
The shift in V½ (ΔV½) is calculated by subtracting the V½ in the presence of the compound from the control V½.
-
The EC₅₀ is determined by fitting the concentration-response curve of the ΔV½ to the Hill equation.
Visualizations
Signaling Pathway of this compound on BK Channels
Caption: Proposed signaling pathway for this compound action on BK channels.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for electrophysiological characterization.
Structure-Activity Relationship Logic
Caption: Structure-activity relationship of the GoSlo-SR family.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound | PLOS Pathogens [journals.plos.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
The GoSlo-SR Family of Compounds: A Technical Guide to Novel BK Channel Openers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The GoSlo-SR family of compounds represents a novel class of synthetic anilinoanthraquinone derivatives that act as potent and efficacious openers of large-conductance Ca²⁺-activated K⁺ (BK) channels. These channels are critical regulators of neuronal excitability and smooth muscle tone, making them a promising therapeutic target for a range of conditions, including overactive bladder, hypertension, and erectile dysfunction. This document provides a comprehensive technical overview of the GoSlo-SR family, including their mechanism of action, structure-activity relationships, and the experimental protocols used for their characterization. Quantitative data are presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.
Core Concepts: Mechanism of Action
The GoSlo-SR compounds exert their effects by directly modulating the gating properties of the BK channel. Their primary mechanism is to shift the voltage-dependence of channel activation to more negative potentials, thereby increasing the probability of the channel being open at physiological membrane potentials.[1][2] This leads to an increase in K⁺ efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability.
Several members of the GoSlo-SR family have been shown to interact with the transmembrane domain of the BK channel's pore-forming α-subunit.[2] Notably, the efficacy of some of these compounds is dependent on the presence of auxiliary β or γ subunits, which can confer tissue-specific pharmacological profiles.[3][4] For instance, the activity of GoSlo-SR-5-130 is significantly enhanced in the presence of β₁ or β₄ subunits, suggesting a potential for developing more targeted therapeutics.[3]
Quantitative Data and Structure-Activity Relationships (SAR)
The potency and efficacy of the GoSlo-SR compounds are determined by their chemical structure. Key modifications, such as increasing the hydrophobicity of the D-ring and substitutions on the phenyl ring, have been shown to enhance their activity.[5] The following tables summarize the quantitative data for prominent members of the GoSlo-SR family.
Table 1: Efficacy and Potency of Key GoSlo-SR Compounds on BK Channels
| Compound | EC₅₀ | ΔV₁/₂ (mV) | Notes |
| GoSlo-SR-5-6 | 2.4 µM[5] | -107 ± 7[5] | Efficacy is largely independent of β or γ subunits.[3][4] |
| GoSlo-SR-5-44 | 2.3 µM[5] | -142 ± 8[5] | Most efficacious member; efficacy is significantly reduced by γ₁, γ₂, and γ₃ subunits.[1][5] |
| GoSlo-SR-5-130 | - | ~ -100 (in native cells)[3] | Deaminated derivative of SR-5-6; efficacy is highly dependent on the presence of β₁ or β₄ subunits.[3] |
| GoSlo-SR-5-69 | 251 nM | > -100 at 1 µM | A highly potent and efficacious analog with a tetrahydro-2-naphthalene derivative. |
Table 2: Effect of Accessory γ Subunits on the Efficacy of GoSlo-SR-5-44 (3 µM)
| BK Channel Subunit Composition | ΔV₁/₂ (mV) induced by SR-5-44 |
| BKα | -76 ± 3[1] |
| BKαγ₁ | -23 ± 3[1] |
| BKαγ₂ | -36 ± 1[1] |
| BKαγ₃ | -47 ± 5[1] |
| BKαγ₄ | -82 ± 5[1] |
Experimental Protocols
The characterization of the GoSlo-SR family of compounds has primarily been achieved through electrophysiological techniques, particularly the patch-clamp method.
Synthesis of GoSlo-SR Compounds
The GoSlo-SR compounds are synthesized via a microwave-assisted Ullmann coupling reaction.[6]
General Protocol:
-
Reactants: Bromaminic acid is coupled with the desired aniline (B41778) derivative.
-
Catalyst: Elemental copper (Cu(0)) is used as the catalyst.
-
Solvent: The reaction is typically carried out in a phosphate (B84403) buffer.
-
Conditions: The reaction mixture is subjected to microwave irradiation at 80-120°C for 2-30 minutes.
-
Purification: The resulting anilinoanthraquinone derivative is purified using high-performance liquid chromatography (HPLC).
-
Characterization: The structure of the final compound is confirmed by ¹H NMR and high-resolution mass spectrometry.
Electrophysiological Recording (Excised Inside-Out Patch-Clamp)
This technique allows for the direct measurement of ion channel activity in a patch of cell membrane.
Cell Preparation:
-
Native Cells: Single bladder smooth muscle cells are isolated from rabbit bladder tissue by enzymatic digestion.[5]
-
Heterologous Expression: Human Embryonic Kidney (HEK293) cells are transfected with cDNA encoding the desired BK channel subunits (α, β, and/or γ).[3]
Recording Solutions:
-
Symmetrical K⁺ Solutions (pH 7.2):
-
140 mM KCl
-
10 mM HEPES
-
10 mM Glucose
-
Ca²⁺ buffers (e.g., EGTA or HEDTA) to achieve a specific free Ca²⁺ concentration (typically 100 nM).[5]
-
Experimental Procedure:
-
A glass micropipette with a smooth tip is pressed against the cell membrane to form a high-resistance seal.
-
The pipette is then pulled away from the cell, excising a patch of membrane with the cytosolic side facing the bath solution (inside-out configuration).
-
The membrane patch is held at a holding potential (e.g., -60 mV).
-
BK channel currents are evoked by applying voltage ramps or steps.
-
GoSlo-SR compounds are applied to the cytosolic face of the membrane patch via a perfusion system.
-
Data are recorded and analyzed to determine the effect of the compound on the voltage required for half-maximal activation (V₁/₂).
Conclusion and Future Directions
The GoSlo-SR family of compounds represents a significant advancement in the development of BK channel openers. Their high potency and efficacy, coupled with the potential for tissue-specific targeting through differential interactions with accessory subunits, make them valuable tools for research and promising leads for drug development. Future research should focus on optimizing their pharmacokinetic properties and further exploring their therapeutic potential in preclinical models of diseases associated with BK channel dysfunction. The detailed structure-activity relationships established for this family provide a strong foundation for the rational design of next-generation BK channel modulators.
References
- 1. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of the novel BK (KCa1.1) channel opener GoSlo-SR-5-130 are dependent on the presence of BKβ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GoSlo family of BK channel activators: A no-go for γ subunits? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
GoSlo-SR-5-69: A Technical Guide to a Potent BK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GoSlo-SR-5-69, a potent activator of the large conductance Ca2+-activated potassium (BK) channel. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Discovery and Rationale
This compound is a member of the anilinoanthraquinone class of compounds, which were developed as activators of BK channels.[1][2] The development of this series was driven by the therapeutic potential of BK channel openers in conditions characterized by smooth muscle hyperactivity, such as overactive bladder.[3][4] The core hypothesis behind the design of this compound was that increasing the hydrophobicity of the anilinoanthraquinone scaffold could enhance the potency and efficacy of BK channel activation.[1] This led to the synthesis of naphthalene (B1677914) and tetrahydro-naphthalene derivatives, with this compound, a tetrahydro-2-naphthalene derivative, emerging as a particularly potent compound.[2]
Synthesis
This compound and its analogs are synthesized via a microwave-assisted, copper-catalyzed Ullmann coupling reaction.[1][5] This method provides a rapid and efficient means of coupling bromaminic acid with the desired hydrophobic amine.
Experimental Protocol: Synthesis of this compound
Reactants:
-
Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)
-
5,6,7,8-tetrahydronaphthalen-2-amine
-
Copper (0) powder (catalyst)
-
Phosphate (B84403) buffer
Procedure:
-
To a microwave reaction vessel, add bromaminic acid, 5,6,7,8-tetrahydronaphthalen-2-amine, and copper powder in a suitable phosphate buffer.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a controlled temperature and power for a specified duration to drive the coupling reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product by filtration.
-
Purify the crude product using high-performance liquid chromatography (HPLC).
-
Confirm the structure of the final product, Sodium 1-Amino-9,10-dioxo-4-((5,6,7,8-tetrahydronaphthalen-2-yl)amino)-9,10-dihydroanthracene-2-sulfonate (this compound), using 1H NMR and high-resolution mass spectrometry (HRMS).[1][5]
Caption: Synthesis workflow for this compound.
Biological Activity and Quantitative Data
This compound is a potent activator of BK channels, causing a significant negative shift in the voltage required for half-maximal activation (V1/2).[6][7] This effect is observed in the nanomolar concentration range.
| Parameter | Value | Cell Type | Reference |
| EC50 | 251 nM | Rabbit Bladder Smooth Muscle Cells | [2][6][7] |
| 189 nM (65-546 nM CI) | Rabbit Bladder Smooth Muscle Cells | [1] | |
| ΔV1/2 | -104 mV | Not Specified | [6][7] |
| -113 ± 10 mV (at 1 µM) | Rabbit Bladder Smooth Muscle Cells | [1] | |
| Molecular Weight | 470.47 g/mol | N/A | [6][8] |
| Formula | C24H19N2NaO5S | N/A | [6][8] |
| Purity | ≥98% (HPLC) | N/A | [6][8] |
| Solubility | Soluble to 100 mM in DMSO | N/A | [6][8] |
Table 1: Quantitative data for this compound.
Mechanism of Action
This compound exerts its effect by directly interacting with the alpha subunit of the BK channel.[3] It does not require the presence of auxiliary beta subunits to mediate its channel-opening effects.[3] Studies have indicated that the binding site for the GoSlo family of compounds involves the S4/S5 linker and the S6 segment of the BK channel's transmembrane domain.[3] By binding to this region, this compound is thought to stabilize the open conformation of the channel, thereby increasing the probability of channel opening at more negative membrane potentials.[3]
Caption: Proposed mechanism of BK channel activation by this compound.
Experimental Protocols: Electrophysiological Recording
The activity of this compound is typically characterized using the patch-clamp technique, specifically in the excised, inside-out configuration.[1][2]
Cell Preparation:
-
Isolate single smooth muscle cells from rabbit bladder by enzymatic digestion.[1][5]
-
Plate the isolated cells on 35 mm Petri dishes for electrophysiological recording.[1][5]
-
Alternatively, use a heterologous expression system, such as HEK293 cells, transfected with the BK channel alpha subunit.
Patch-Clamp Recording:
-
Use an excised inside-out patch configuration.
-
Maintain symmetrical K+ solutions (pH 7.2) containing 140 mM KCl, 10 mM Glucose, and 10 mM HEPES.[1][5]
-
Control the intracellular Ca2+ concentration using appropriate chelators (e.g., EGTA for ~100 nM Ca2+ or HEDTA for >300 nM Ca2+).[1][5]
-
Hold the membrane patch at a holding potential of -60 mV.[1][5]
-
Evoke BK channel currents using voltage ramps (e.g., 100 mV/sec) or voltage steps.[1][5]
-
Record single-channel or macroscopic currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Apply this compound to the intracellular face of the membrane patch via the bath solution.
-
Analyze the data to determine the effect of the compound on the channel's open probability, conductance, and voltage-dependence of activation.
Caption: Experimental workflow for electrophysiological characterization.
Conclusion
This compound is a valuable pharmacological tool for studying the structure and function of BK channels. Its high potency and efficacy make it a lead compound for the development of novel therapeutics targeting conditions involving smooth muscle dysfunction. This guide provides a foundational understanding of its synthesis, mechanism, and characterization for researchers in the field.
References
- 1. pnas.org [pnas.org]
- 2. physoc.org [physoc.org]
- 3. BK channels: multiple sensors, one activation gate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. BK channel - Wikipedia [en.wikipedia.org]
- 7. rndsystems.com [rndsystems.com]
- 8. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]
An In-Depth Technical Guide to the Structure-Activity Relationship of GoSlo-SR-5-69 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for GoSlo-SR-5-69, a potent activator of the large-conductance Ca2+-activated K+ (BK) channel. The GoSlo-SR family of compounds, based on an anilinoanthraquinone scaffold, has been systematically modified to explore the chemical features that govern their potency and efficacy as BK channel openers. This document summarizes the key quantitative data, details the experimental methodologies used for their characterization, and provides visual representations of the core SAR principles and the proposed mechanism of action.
Core Structure and SAR Summary
The GoSlo-SR compounds are a novel class of BK channel openers.[1] The central structure consists of an anthraquinone (B42736) core. The structure-activity relationship studies have revealed that increasing the hydrophobicity of the D ring enhances the efficacy of these compounds as BK channel openers.[1] this compound, a tetrahydro-2-naphthalene derivative, is one of the most potent and efficacious compounds in this series.[2] It has an EC50 of 251 nM and can shift the half-maximal activation voltage (V1/2) by over -100 mV at a concentration of 1 µM.[2][3][4][5][6]
Key Structural Modifications and Their Effects:
-
Ring D Substitutions: The nature of the substituent on the aniline (B41778) ring (Ring D) is a critical determinant of activity.
-
Size and Hydrophobicity: Increasing the size and hydrophobicity of an aliphatic D ring generally enhances efficacy. For instance, moving from a cyclopropane (B1198618) to a cycloheptane (B1346806) substituent significantly increases the negative shift in V1/2.[1]
-
Aromaticity: Replacing a cyclohexane (B81311) with a benzene (B151609) ring does not significantly alter efficacy.[1]
-
Hydrophobic vs. Hydrophilic Groups: The addition of hydrophobic meta-substituents on a phenyl D ring, such as ethyl, isopropyl, and tert-butyl, leads to a significant increase in efficacy (ΔV1/2 > -90 mV). Conversely, electron-withdrawing or hydrophilic groups in the meta position markedly reduce efficacy (ΔV1/2 < -25 mV).[1]
-
Specific Substituents: The combination of a meta-CF3 and a para-methyl group on the phenyl ring yielded GoSlo-SR-5-44, a highly efficacious analog with a ΔV1/2 of -142 ± 8 mV.[1] GoSlo-SR-5-6, with only a meta-CF3 substituent, is also highly effective, with a ΔV1/2 of -107 ± 7 mV.[1]
-
-
Naphthalene (B1677914) and Tetrahydro-naphthalene Derivatives: To further explore the effects of hydrophobicity and steric bulk, naphthalene and tetrahydro-naphthalene derivatives were synthesized.
Quantitative Structure-Activity Relationship Data
The following table summarizes the quantitative data for key GoSlo-SR analogs, highlighting the impact of structural modifications on their potency (EC50) and efficacy (ΔV1/2) as BK channel openers.
| Compound ID | Ring D Modification | Concentration (µM) | ΔV1/2 (mV) | EC50 | Reference(s) |
| This compound | Tetrahydro-2-naphthalene | 1 | > -100 | 251 nM | [2][3][4][5][6] |
| GoSlo-SR-5-44 | meta-CF3, para-methyl phenyl | 10 | -142 ± 8 | 2.4 µM | [1] |
| GoSlo-SR-5-6 | meta-CF3 phenyl | 10 | -107 ± 7 | 2.3 µM | [1] |
| GoSlo-SR-5-95 | 2-naphthylamino | 1 | -94 ± 9 | - | [4][7] |
| GoSlo-SR-5-65 | Tetrahydronapthelene | 10 | -116 ± 10 | - | [4] |
| Cycloheptane analog | Cycloheptane | 10 | -61 ± 6 | - | [1][3] |
| Cyclooctane analog | Cyclooctane | - | -106 ± 6 | - | [2][3] |
| Cyclohexane analog | Cyclohexane | - | -54 ± 8 | - | [2][3] |
| Benzene analog | Benzene | 10 | -51 ± 10 | - | [1] |
| Cyclopentane analog | Cyclopentane | - | -24 ± 6 | - | [2][3] |
| Bromine analog | Bromine | 10 | +14 ± 9 | - | [1] |
| GoSlo-SR-5-103 | 1-naphthalene | 10 | -44 ± 4 | - | [4][7] |
Experimental Protocols
The primary assay used to characterize the GoSlo-SR compounds is the excised inside-out patch-clamp technique on single smooth muscle cells isolated from the rabbit urinary bladder.[1][2]
Cell Preparation
-
Rabbit bladder smooth muscle cells (UBSMC) are isolated as previously described.[1]
-
Rabbits are humanely euthanized, and the bladder is removed.[1]
-
The bladder is cut into small smooth muscle strips (1 mm³).[1][7]
-
Single cells are isolated from these strips and plated on 35mm Petri dishes for study.[1][7]
Electrophysiology
-
Recording Configuration: Experiments are performed using the excised, inside-out patch configuration.[1][2]
-
Solutions:
-
Voltage Protocol:
-
Data Acquisition and Analysis:
-
The voltage required for half-maximal activation (V1/2) is determined by fitting the normalized conductance-voltage relationship with a Boltzmann function.
-
The change in V1/2 (ΔV1/2) is calculated by subtracting the V1/2 in the presence of the compound from the control V1/2.
-
The EC50 is determined by plotting the ΔV1/2 against the concentration of the compound and fitting the data with the Hill-Langmuir equation.
-
Compound Synthesis
The GoSlo-SR compounds are synthesized via a microwave-assisted, copper-catalyzed Ullmann coupling reaction.[1] The structures are confirmed by 1H NMR and high-resolution mass spectrometry, and purity is determined by HPLC.[1]
Visualizations
Structure-Activity Relationship of GoSlo-SR Compounds
Caption: General structure-activity relationships for the GoSlo-SR family of BK channel openers.
Proposed Mechanism of Action of GoSlo-SR Compounds
Caption: Proposed mechanism of GoSlo-SR compounds activating the BK channel.
Conclusion
The GoSlo-SR family, and particularly this compound, represent a significant advancement in the development of potent and efficacious BK channel openers. The structure-activity relationship studies have clearly demonstrated that modulating the hydrophobicity and steric bulk of the D ring on the anilinoanthraquinone scaffold is a successful strategy for enhancing the desired pharmacological activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area, with the potential for creating novel therapeutics for conditions such as overactive bladder and other disorders involving smooth muscle hyperexcitability.
References
- 1. benchchem.com [benchchem.com]
- 2. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of four KCNMA1 channelopathy variants on BK channel current under CaV1.2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GoSlo-SR-5-69 Sensitive BK Channels: A Technical Guide to Tissue Distribution and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
GoSlo-SR-5-69 is a potent and efficacious activator of large-conductance Ca2+-activated potassium (BK) channels. Understanding the tissue-specific expression and function of this compound sensitive BK channels is crucial for elucidating their physiological roles and assessing their therapeutic potential. This technical guide provides a comprehensive overview of the known tissue distribution of these channels, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. The primary focus of existing research has been on smooth muscle tissues, with significant findings in the urinary bladder and emerging evidence in vascular and respiratory systems.
Tissue Distribution of this compound Sensitive BK Channels
The experimental evidence for the sensitivity of BK channels to this compound and its analogs is most robust in smooth muscle tissues.
Urinary Bladder Smooth Muscle
The most definitive evidence for the potent activity of this compound on BK channels comes from studies on rabbit urinary bladder smooth muscle (UBSM). In this tissue, this compound has been shown to be a highly effective channel opener, significantly shifting the voltage-dependence of channel activation to more negative potentials.[1][2][3][4][5] This effect underlies its potential as a therapeutic agent for conditions such as overactive bladder.[6]
Vascular Smooth Muscle
While direct studies with this compound are limited, research on the closely related compound, GoSlo-SR-5-6, has demonstrated effects on vascular smooth muscle. These compounds have been shown to cause concentration-dependent relaxations of rat gracilis muscle arteries, suggesting that BK channels in the vasculature are sensitive to this class of openers. Activation of BK channels in vascular smooth muscle leads to hyperpolarization and vasodilation.[7]
Respiratory Smooth Muscle
Studies utilizing the related compound, GoSlo-SR5-130, have provided evidence for the sensitivity of BK channels in airway smooth muscle. In both rabbit and mouse bronchial smooth muscle, this compound was shown to inhibit agonist-induced phasic contractions, suggesting a role for these channels in regulating airway tone.[8]
Other Tissues
Currently, there is a lack of direct experimental data on the effects of this compound in other major tissues such as neuronal, gastrointestinal, and cardiac tissues. However, the widespread expression of BK channels in these tissues suggests they may also be targets for this compound. Further research is required to confirm the sensitivity and functional consequences of BK channel activation by this compound in these systems.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound and related compounds on BK channels in different tissues.
Table 1: Effect of this compound on BK Channels in Rabbit Urinary Bladder Smooth Muscle
| Parameter | Value | Reference(s) |
| EC50 | 251 nM | [3][9] |
| ΔV1/2 at 1 µM | > -100 mV | [3] |
| ΔV1/2 | -113 ± 10 mV (at 1 µM) | [1] |
Table 2: Effect of GoSlo-SR-5-6 on BK Channels in HEK293 Cells (Rabbit BKα subunit)
| Parameter | Value | Reference(s) |
| ΔV1/2 at 10 µM | -121 ± 3 mV | [10] |
Table 3: Effect of GoSlo-SR5-130 on BK Channels in Airway Smooth Muscle
| Tissue | Agonist | Effect of GoSlo-SR5-130 (30 µM) | Reference(s) |
| Rabbit Bronchial Rings | Histamine (1 µM) | Abolished phasic contractions | [8] |
| Mouse Bronchi | U46619 (100 nM) | Inhibited phasic contractions | [8] |
| Mouse Bronchi | Carbachol (100 nM) | Inhibited phasic contractions | [8] |
Experimental Protocols
This section provides a detailed methodology for the characterization of this compound sensitive BK channels using the inside-out patch-clamp technique, as described in studies on rabbit urinary bladder smooth muscle.[1][2]
Tissue Preparation and Cell Isolation
-
Animal Model: New Zealand White rabbits.
-
Euthanasia: Humane killing with an overdose of pentobarbitone (I.V.).[1]
-
Tissue Dissection: The urinary bladder is excised and placed in a physiological salt solution. The bladder is opened, and the mucosal layer is removed.[1]
-
Smooth Muscle Strips: The remaining smooth muscle sheet is cut into small strips (approximately 1 mm³).[1]
-
Enzymatic Digestion: The smooth muscle strips are incubated in a dissociation medium containing enzymes such as papain and collagenase to isolate single smooth muscle cells.
-
Cell Plating: The isolated cells are plated onto petri dishes for electrophysiological recording.[1]
Electrophysiological Recording (Inside-Out Patch-Clamp)
-
Recording Setup: Standard patch-clamp rig with an inverted microscope.
-
Pipettes: Borosilicate glass pipettes are pulled and fire-polished to a resistance of 3-5 MΩ.
-
Solutions:
-
Pipette Solution (extracellular): Symmetrical K+ solution containing (in mM): 140 KCl, 10 HEPES, 10 Glucose; pH adjusted to 7.2 with KOH.[1]
-
Bath Solution (intracellular): Symmetrical K+ solution as above, with the addition of Ca2+ buffers (e.g., EGTA or HEDTA) to control the free Ca2+ concentration at the intracellular face of the membrane patch.[1]
-
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Patch Excision: The pipette is retracted to excise a patch of membrane, with the intracellular face now exposed to the bath solution (inside-out configuration).
-
Voltage Protocol: The membrane patch is held at a holding potential of -60 mV. Voltage ramps or steps are applied to elicit BK channel currents.[1]
-
Drug Application: this compound is applied to the bath solution to assess its effect on the intracellular side of the BK channels.
Data Analysis
-
Current Measurement: The amplitude of the BK channel current is measured at various voltages.
-
Conductance-Voltage (G-V) Curve: The conductance is calculated from the current and plotted against the voltage.
-
V1/2 Determination: The G-V curve is fitted with a Boltzmann function to determine the voltage at which the channel has a 50% probability of being open (V1/2).
-
EC50 Calculation: The shift in V1/2 (ΔV1/2) is plotted against the concentration of this compound, and the data are fitted with a Hill equation to determine the EC50.
Signaling Pathways and Visualizations
The activation of BK channels by this compound initiates downstream signaling events that lead to cellular responses, primarily smooth muscle relaxation.
BK Channel Activation and Membrane Hyperpolarization
The primary mechanism of action for this compound is the direct activation of BK channels. This leads to an increased efflux of K+ ions from the cell, causing membrane hyperpolarization.
Caption: this compound directly activates BK channels, leading to K+ efflux and membrane hyperpolarization.
Downstream Effects in Smooth Muscle
In smooth muscle cells, membrane hyperpolarization closes voltage-dependent Ca2+ channels (VDCCs), reducing Ca2+ influx and leading to muscle relaxation.
Caption: Hyperpolarization in smooth muscle inhibits VDCCs, reducing intracellular calcium and causing relaxation.
Modulation by Intracellular Signaling Pathways
The activity of BK channels can be modulated by various intracellular signaling pathways, including those involving cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA), and cyclic guanosine (B1672433) monophosphate (cGMP) and protein kinase G (PKG).[11][12][13] While not directly shown for this compound, these pathways are known to sensitize BK channels, and their activation could potentially enhance the effects of BK channel openers.
Caption: BK channel activity is positively modulated by the cAMP/PKA and cGMP/PKG signaling pathways.
Conclusion
This compound is a powerful tool for studying the function of BK channels and holds promise as a therapeutic agent. The current body of research strongly indicates that BK channels in urinary bladder smooth muscle are highly sensitive to this compound. Evidence is also emerging for its effects and those of related compounds in vascular and respiratory smooth muscle. The provided experimental protocols offer a foundation for further investigation into the tissue-specific effects of this potent BK channel opener. Future research should aim to expand our understanding of this compound's activity in a broader range of tissues, particularly in the central nervous and gastrointestinal systems, and to elucidate the specific signaling cascades it triggers in different cellular contexts.
References
- 1. physoc.org [physoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. physoc.org [physoc.org]
- 7. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of openers of large-conductance Ca2+-activated K+ channels on agonist-induced phasic contractions in rabbit and mouse bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 10. physoc.org [physoc.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ahajournals.org [ahajournals.org]
- 13. cAMP activates BKCa channels in pulmonary arterial smooth muscle via cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
GoSlo-SR-5-69: A Technical Guide to its Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca²⁺-activated K⁺ (BK) channels, which are critical regulators of neuronal excitability. By shifting the voltage dependence of BK channel activation to more negative potentials, this compound enhances K⁺ efflux, leading to membrane hyperpolarization and a subsequent reduction in neuronal firing rates. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its potential implications for modulating neuronal activity. While direct quantitative data on neuronal preparations are limited in the public domain, this document extrapolates from robust studies on other cell types and the well-understood role of BK channels in the nervous system.
Introduction: The Role of BK Channels in Neuronal Excitability
Large-conductance Ca²⁺-activated K⁺ (BK) channels are unique in their dual activation by both intracellular calcium ([Ca²⁺]i) and membrane depolarization.[1] This positions them as key negative feedback regulators in neurons. An influx of Ca²⁺ during an action potential, coupled with membrane depolarization, leads to the opening of BK channels. The subsequent efflux of K⁺ contributes to the repolarization of the action potential and the afterhyperpolarization (AHP), which in turn influences the firing frequency of the neuron.[2]
Activation of BK channels generally leads to a decrease in neuronal excitability by:
-
Accelerating action potential repolarization: A faster return to the resting membrane potential.
-
Increasing the afterhyperpolarization (AHP): A transient hyperpolarization following an action potential that reduces the likelihood of subsequent firing.
-
Reducing neurotransmitter release: By limiting Ca²⁺ influx at the presynaptic terminal.[1]
Dysfunction of BK channels has been implicated in a variety of neurological disorders, including epilepsy, making them a promising target for therapeutic intervention.[2]
This compound: A Potent BK Channel Activator
This compound is a member of the GoSlo-SR family of anilinoanthraquinone derivatives.[3] It has been identified as one of the most potent and efficacious BK channel openers synthesized to date.[4] Its primary mechanism of action is to shift the voltage required for half-maximal activation (V½) of BK channels to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds from the GoSlo-SR family, primarily derived from studies on rabbit bladder smooth muscle cells (RBSMC) due to the current lack of published data on neuronal preparations.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 189 nM (95% CI: 65-546 nM) | RBSMC | [3] |
| 251 nM | RBSMC | [5] | |
| ΔV½ at 1 µM | -113 ± 10 mV | RBSMC | [3] |
| ΔV½ | -104 mV | Not Specified | [5] |
Table 2: Comparative Efficacy of GoSlo-SR Compounds
| Compound | Concentration | ΔV½ (mV) | Cell Type | Reference |
| This compound | 1 µM | -113 ± 10 | RBSMC | [3] |
| GoSlo-SR-5-6 | 10 µM | ~ -100 | RBSMC | [3] |
| GoSlo-SR-5-65 | 10 µM | -116 ± 10 | RBSMC | [3] |
| GoSlo-SR-5-95 | 1 µM | -94 ± 9 | RBSMC | [3] |
| GoSlo-SR-5-103 | 10 µM | -44 ± 4 | RBSMC | [3] |
Experimental Protocols
The primary experimental technique used to characterize this compound and other BK channel modulators is patch-clamp electrophysiology . The following provides a detailed methodology based on published studies.[3]
Cell Preparation (Example: Primary Neuronal Culture)
-
Tissue Dissociation: Isolate desired neuronal tissue (e.g., hippocampus, cortex) from neonatal rodents in a sterile, chilled dissection solution.
-
Enzymatic Digestion: Incubate the tissue in a digestive enzyme solution (e.g., papain or trypsin) to dissociate the cells.
-
Mechanical Trituration: Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Plate the neurons onto coated coverslips (e.g., with poly-D-lysine) in a suitable growth medium.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for several days to allow for maturation before recording.
Excised Inside-Out Patch-Clamp Recording
-
Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA (for controlled low [Ca²⁺]), with pH adjusted to 7.2 with KOH.
-
Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, with varying concentrations of free Ca²⁺ (buffered with HEDTA for higher concentrations) to study Ca²⁺-dependence. The pH is adjusted to 7.2 with KOH.
-
-
Seal Formation: Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Excision: Retract the pipette to excise the patch of membrane, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Voltage Protocol: Hold the membrane patch at a negative potential (e.g., -60 mV) and apply a series of voltage steps or ramps to elicit BK channel currents.
-
Drug Application: Perfuse the bath with a solution containing this compound at the desired concentration.
-
Data Acquisition and Analysis: Record the resulting currents and analyze the data to determine the voltage-dependence of activation (V½) and other channel properties. The shift in V½ in the presence of the compound is a measure of its efficacy.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound signaling pathway in a neuron.
Experimental Workflow for Characterization
References
- 1. The GoSlo family of BK channel activators: A no-go for γ subunits? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. physoc.org [physoc.org]
- 5. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GoSlo-SR-5-69 in Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GoSlo-SR-5-69 is a novel and potent activator of the large-conductance Ca²⁺-activated K⁺ (BK) channels, which play a pivotal role in regulating smooth muscle tone and neuronal excitability. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action in promoting smooth muscle relaxation. We consolidate quantitative data on its potency and efficacy, detail the experimental protocols used for its characterization, and present visual diagrams of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, physiology, and drug development.
Introduction to this compound and BK Channels
Large-conductance Ca²⁺-activated K⁺ (BK) channels are crucial regulators of cellular excitability.[1][2] In smooth muscle cells, the opening of BK channels leads to K⁺ efflux, causing membrane hyperpolarization.[3] This hyperpolarization closes voltage-dependent Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and ultimately leading to smooth muscle relaxation.[3][4] Consequently, BK channel openers are a promising therapeutic target for conditions characterized by smooth muscle hyperactivity, such as overactive bladder, hypertension, and erectile dysfunction.[5]
This compound belongs to a series of anilinoanthraquinone derivatives developed as potent BK channel activators.[6][7][8] It is a tetrahydro-2-naphthalene derivative that has demonstrated high potency and efficacy in activating BK channels in smooth muscle cells.[6][7][8]
Mechanism of Action
This compound exerts its smooth muscle relaxant effects by directly activating BK channels. This activation is characterized by a significant negative shift in the voltage required for half-maximal activation (V½) of the channel.[6][8] By making the channel more sensitive to voltage, this compound increases the probability of channel opening at physiological membrane potentials, leading to the cascade of events culminating in muscle relaxation.
Signaling Pathway for this compound-Induced Smooth Muscle Relaxation
Caption: Signaling pathway of this compound in smooth muscle cells.
Quantitative Data
The potency and efficacy of this compound have been quantified through electrophysiological studies. The key parameters are the half-maximal effective concentration (EC₅₀) and the shift in the half-maximal activation voltage (ΔV½).
| Compound | EC₅₀ (nM) | ΔV½ at 1 µM (mV) | Cell Type | Reference |
| This compound | 251 | > -100 | Rabbit bladder smooth muscle cells | [6][8][9] |
| This compound | 189 (CI: 65-546) | -113 ± 10 | Rabbit bladder smooth muscle cells | [7] |
| GoSlo-SR-5-95 | Not reported | -94 ± 9 | Rabbit bladder smooth muscle cells | [7] |
| GoSlo-SR-5-65 | Not reported | -116 ± 10 (at 10 µM) | Rabbit bladder smooth muscle cells | [7] |
| GoSlo-SR-5-6 | ~2000 | -107 ± 7 (at 10 µM) | Rabbit bladder smooth muscle cells | [7][10] |
CI: Confidence Interval
Experimental Protocols
The primary technique used to characterize this compound is the excised inside-out patch-clamp technique . This method allows for the direct measurement of ion channel activity in a small patch of cell membrane.
Cell Preparation
-
Tissue Source: Rabbit bladder smooth muscle is dissected and cut into small pieces (1 mm³).[7][10]
-
Cell Isolation: Single smooth muscle cells are isolated by enzymatic digestion.[7]
-
Plating: The isolated cells are plated onto 35 mm Petri dishes for subsequent electrophysiological recording.[7][10]
Patch-Clamp Electrophysiology
This protocol details the excised inside-out patch configuration used to study the effects of this compound on BK channels.
Caption: Workflow for patch-clamp electrophysiology experiments.
Recording Solutions:
-
Symmetrical K⁺ Solutions (pH 7.2):
Voltage Protocol:
Data Analysis
The recorded currents are analyzed to determine the voltage at which half-maximal activation (V½) occurs. The shift in V½ (ΔV½) in the presence of this compound is calculated to quantify its efficacy. The relationship between the concentration of this compound and the ΔV½ is used to determine the EC₅₀.
Broader Implications and Dual Action
While this compound is a potent BK channel activator, recent evidence suggests that its effects on intact smooth muscle may be more complex. Studies on rat skeletal muscle arteries have indicated that the vasodilation induced by GoSlo-SR compounds is mediated by the simultaneous activation of both BK and Kv7.4/Kv7.5 channels.[12][13] This dual action is significant as it suggests a broader mechanism of action and potentially enhanced therapeutic efficacy.
Logical Relationship of this compound's Dual Action
Caption: Dual activation of BK and Kv7 channels by this compound.
Conclusion
This compound is a highly potent and efficacious activator of BK channels, demonstrating a clear mechanism for inducing smooth muscle relaxation. The detailed electrophysiological data and protocols presented in this guide provide a solid foundation for further research and development. The emerging evidence of its dual action on both BK and Kv7 channels opens new avenues for investigation and suggests that this compound and related compounds may have a broader therapeutic potential than initially anticipated. This technical guide serves as a valuable resource for scientists working to harness the therapeutic benefits of BK channel modulation in smooth muscle-related disorders.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. physoc.org [physoc.org]
- 11. researchgate.net [researchgate.net]
- 12. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 13. researchgate.net [researchgate.net]
GoSlo-SR-5-69: A Pharmacological Tool for Probing Large-Conductance Calcium-Activated Potassium (BK) Channels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of large-conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2] As a member of the GoSlo-SR family of synthetic small molecules, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels.[1][3] These channels are ubiquitously expressed and play crucial roles in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental protocols for its use, and a summary of its pharmacological properties.
Physicochemical Properties and Synthesis
This compound is a tetrahydro-2-naphthalene derivative of an anthraquinone (B42736) core. Its chemical name is Sodium 1-Amino-9,10-dioxo-4-((5,6,7,8-tetrahydronaphthalen-2-yl)amino)-9,10-dihydroanthracene-2-sulfonate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H19N2NaO5S | [5] |
| Molecular Weight | 470.47 g/mol | [5] |
| Purity | ≥98% (HPLC) | [6] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
| Storage | Store at room temperature | [5] |
The synthesis of this compound and other members of the GoSlo-SR family is typically achieved through a copper-catalyzed Ullmann coupling reaction.[1][2]
Mechanism of Action
This compound acts as a positive allosteric modulator of the BK channel.[7] It enhances channel activity by shifting the voltage-dependence of activation to more negative potentials, thereby increasing the probability of the channel being in the open state at physiological membrane potentials.[1][2] This effect is achieved through interaction with the transmembrane domain of the BK channel's pore-forming α-subunit.[4][5] Specifically, studies have identified the S4/S5 linker and the S6 segment as crucial for the action of the GoSlo family of compounds.[4][5] Molecular docking studies have also suggested a potential binding site for this compound within the Regulator of Conductance for K+ (RCK1) domain.[7] The activation of BK channels by this compound leads to an outward flux of potassium ions, resulting in hyperpolarization of the cell membrane and a subsequent reduction in cellular excitability.
Mechanism of this compound action on BK channels.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized primarily through electrophysiological studies.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Cell Type | Reference |
| EC50 | 251 nM | Rabbit Bladder Smooth Muscle | [1][2] |
| ΔV1/2 | > -100 mV (at 1 µM) | Rabbit Bladder Smooth Muscle | [1][2] |
The half-maximal effective concentration (EC50) represents the concentration of this compound required to elicit 50% of its maximal effect. The change in the half-maximal activation voltage (ΔV1/2) indicates the leftward shift in the voltage-dependence of BK channel activation induced by the compound.
Experimental Protocols
The primary technique for characterizing the effects of this compound on BK channels is the excised inside-out patch-clamp method.
Cell Preparation: Isolation of Rabbit Bladder Smooth Muscle Cells
-
Humanely euthanize a rabbit and excise the urinary bladder.[8][9]
-
Place the bladder in ice-cold physiological salt solution (PSS).[9]
-
Remove the urothelium and connective tissue to isolate the smooth muscle layer.
-
Cut the smooth muscle into small strips.[8]
-
Digest the tissue strips with a solution containing enzymes such as papain and collagenase to dissociate individual smooth muscle cells.[10]
-
Gently triturate the digested tissue to release the cells.
-
Plate the isolated cells on glass coverslips for patch-clamp recording.
Excised Inside-Out Patch-Clamp Recording
This technique allows for the direct application of this compound to the intracellular face of the membrane patch containing the BK channels.
Experimental workflow for patch-clamp analysis.
Solutions:
-
Symmetrical K+ Solutions (pH 7.2):
-
Pipette (extracellular) and Bath (intracellular) solutions containing:
-
140 mM KCl
-
10 mM HEPES
-
1 mM EGTA (for low Ca2+ concentrations) or HEDTA (for higher Ca2+ concentrations)
-
Adjust pH to 7.2 with KOH
-
-
Recording Protocol:
-
Fill a borosilicate glass micropipette with the extracellular solution and approach a single smooth muscle cell.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane (cell-attached configuration).
-
Excise the membrane patch by pulling the pipette away from the cell, resulting in an inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Maintain a holding potential of -60 mV.[8]
-
Apply a voltage ramp protocol, for example, from -100 mV to +100 mV at a rate of 100 mV/s, to elicit BK channel currents.[8]
-
Record baseline BK channel activity in the control bath solution.
-
Perfuse the bath with a solution containing the desired concentration of this compound and record the channel activity again.
Data Analysis
Data analysis workflow for BK channel recordings.
-
Generate Conductance-Voltage (G-V) Curves:
-
From the recorded current (I) at each voltage (V) in the ramp, calculate the conductance (G) using the equation: G = I / (V - Vrev), where Vrev is the reversal potential for K+ (typically 0 mV in symmetrical K+ solutions).
-
Normalize the conductance to the maximum conductance (Gmax) observed at strongly depolarized potentials.
-
Plot the normalized conductance (G/Gmax) as a function of the membrane voltage to obtain the G-V curve.
-
-
Determine V1/2:
-
Determine EC50:
-
Obtain ΔV1/2 values for a range of this compound concentrations.
-
Plot ΔV1/2 against the logarithm of the drug concentration.
-
Fit the resulting concentration-response curve with the Hill equation to determine the EC50.
-
Applications in Research and Drug Discovery
This compound is a valuable tool for:
-
Probing the structure-function relationship of BK channels: By studying how this compound modulates channel gating, researchers can gain insights into the molecular mechanisms of BK channel activation.[4]
-
Investigating the physiological roles of BK channels: Its potency and efficacy allow for the selective activation of BK channels to elucidate their contribution to various physiological processes in different tissues.[3]
-
A scaffold for the development of novel therapeutics: The chemical structure of this compound can serve as a starting point for the design of new and more selective BK channel modulators for the treatment of conditions such as overactive bladder, hypertension, and erectile dysfunction.[3][4]
Conclusion
This compound is a potent and well-characterized activator of BK channels, making it an indispensable pharmacological tool for researchers in both academia and the pharmaceutical industry. Its ability to potently modulate BK channel activity provides a means to investigate the fundamental biology of these important ion channels and to explore their potential as therapeutic targets. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies of BK channel function.
References
- 1. dasher.wustl.edu [dasher.wustl.edu]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimating the voltage-dependent free energy change of ion channels using the median voltage for activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Molecular mechanisms underlying the effect of the novel BK channel opener GoSlo: involvement of the S4/S5 linker and the S6 segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound | PLOS Pathogens [journals.plos.org]
- 8. physoc.org [physoc.org]
- 9. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
- 11. researchgate.net [researchgate.net]
GoSlo-SR-5-69: A Technical Guide to a Novel BK Channel Activator for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca2+-activated K+ (BK) channel, a key regulator of smooth muscle tone and neuronal excitability. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its potential therapeutic applications, with a primary focus on overactive bladder.
Introduction
Large-conductance Ca2+-activated K+ (BK) channels are crucial in modulating cellular excitability by integrating changes in intracellular calcium concentration and membrane potential. Their activation leads to potassium efflux, resulting in membrane hyperpolarization and a reduction in cellular excitability. This mechanism is particularly important in smooth muscle cells, where BK channel activation promotes relaxation. Consequently, BK channel openers have emerged as a promising therapeutic class for conditions characterized by smooth muscle overactivity, such as overactive bladder, hypertension, and erectile dysfunction. The GoSlo-SR family of compounds, to which this compound belongs, represents a novel class of BK channel openers with high potency and efficacy.
Mechanism of Action
This compound exerts its effects by directly interacting with the BK channel protein. It is a member of the anilinoanthraquinone class of molecules.[1] Studies have shown that this compound and its analogs interact with the S4/S5 linker and the S6 transmembrane segment of the BK channel's α-subunit. This interaction stabilizes the open conformation of the channel, thereby increasing the probability of channel opening at a given membrane potential and intracellular calcium concentration. This leads to a significant negative shift in the voltage required for half-maximal activation (V½).
Signaling Pathway
The activation of BK channels by this compound initiates a cascade of events leading to smooth muscle relaxation.
Caption: this compound signaling cascade in smooth muscle cells.
Quantitative Data
The potency and efficacy of this compound have been quantified in several studies. The following tables summarize key parameters.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | [2][3] |
| ΔV½ at 1 µM | > -100 mV | Rabbit Bladder Smooth Muscle Cells | [2][3] |
| ΔV½ at 10 µM | -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | [4] |
Table 2: Comparative Efficacy of GoSlo-SR Analogs
| Compound | EC₅₀ | ΔV½ (at 10 µM) | Reference |
| GoSlo-SR-5-6 | ~2 µM | -107 ± 7 mV | [5] |
| GoSlo-SR-5-65 | Not Reported | -116 ± 10 mV | [4] |
| GoSlo-SR-5-95 | Not Reported | -94 ± 9 mV (at 1 µM) | [4] |
| GoSlo-SR-5-103 | Not Reported | -44 ± 4 mV | [4] |
Experimental Protocols
Synthesis of this compound
This compound and its analogs are synthesized via a microwave-assisted copper-catalyzed Ullmann coupling reaction.[6][7][8]
Materials:
-
Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)
-
Copper (0) powder
-
Phosphate (B84403) buffer (pH 7.0)
-
Microwave reactor
-
Dichloromethane (B109758) (DCM) for extraction
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a microwave reaction vial, combine bromaminic acid (1 equivalent), 5,6,7,8-tetrahydronaphthalen-2-amine (1.2 equivalents), and a catalytic amount of copper (0) powder in phosphate buffer.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120°C) for a specified time (typically 10-30 minutes), monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane to remove organic impurities.
-
The product remains in the aqueous layer. Acidify the aqueous layer to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Electrophysiological Characterization: Excised Inside-Out Patch-Clamp
The effect of this compound on BK channels is typically assessed using the excised inside-out patch-clamp technique on isolated smooth muscle cells.[4][5]
Cell Preparation:
-
Isolate smooth muscle cells from the target tissue (e.g., rabbit bladder) by enzymatic digestion.
-
Plate the isolated cells on glass coverslips and incubate until they adhere.
Electrophysiology:
-
Prepare micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.
-
The pipette solution (extracellular) and bath solution (intracellular) are typically symmetrical potassium solutions (e.g., 140 mM KCl, 10 mM HEPES, pH 7.2) with a defined free Ca2+ concentration in the bath solution, buffered with EGTA or HEDTA.
-
Form a giga-ohm seal between the micropipette and the cell membrane.
-
Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration.
-
Record BK channel currents in response to voltage steps or ramps in the absence (control) and presence of various concentrations of this compound applied to the bath solution.
Data Analysis:
-
Measure the current-voltage (I-V) relationship and determine the voltage for half-maximal activation (V½) by fitting the data to a Boltzmann function.
-
Calculate the change in V½ (ΔV½) induced by this compound.
-
Determine the EC₅₀ value by plotting the ΔV½ against the logarithm of the this compound concentration and fitting the data to a Hill equation.
Caption: Experimental workflow for patch-clamp analysis.
In Vivo Assessment of Bladder Function: Cystometry in a Rat Model
The therapeutic potential of this compound for overactive bladder can be evaluated using in vivo cystometry in a rat model.[2][9][10][11]
Animal Model:
-
Use an established rat model of overactive bladder, which can be induced by methods such as partial bladder outlet obstruction or intravesical irritation.
-
Implant a catheter into the bladder dome for infusion and pressure recording.
Cystometry Protocol:
-
After a recovery period, connect the bladder catheter to an infusion pump and a pressure transducer.
-
Infuse saline into the bladder at a constant rate to elicit voiding contractions.
-
Record bladder pressure, voided volume, and intercontraction intervals during a baseline period.
-
Administer this compound (e.g., intravenously or intravesically) and continue to record cystometric parameters.
Data Analysis:
-
Compare the following parameters before and after drug administration:
-
Micturition pressure (maximal bladder pressure during voiding)
-
Bladder capacity (infused volume at the onset of micturition)
-
Voided volume
-
Residual volume
-
Intercontraction interval
-
Caption: Workflow for in vivo cystometry studies.
Potential Therapeutic Applications
The primary therapeutic target for this compound is overactive bladder (OAB) . By activating BK channels in the detrusor smooth muscle, this compound can reduce spontaneous contractions and increase bladder capacity, thereby alleviating the symptoms of urgency and frequency associated with OAB.[12][13]
Other potential applications where smooth muscle relaxation is beneficial include:
-
Hypertension: By relaxing vascular smooth muscle, BK channel openers can lead to vasodilation and a reduction in blood pressure.
-
Erectile Dysfunction: Activation of BK channels in the corpus cavernosum smooth muscle can promote blood flow and facilitate erection.
-
Asthma: Relaxation of airway smooth muscle could alleviate bronchoconstriction.
Conclusion
This compound is a highly potent and efficacious BK channel activator with a well-defined mechanism of action. The detailed experimental protocols provided in this guide offer a framework for its synthesis and characterization. Its ability to relax smooth muscle makes it a promising candidate for the development of novel therapeutics for overactive bladder and other disorders related to smooth muscle hypercontractility. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. physoc.org [physoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal Invasive Cystometry and Intra-Abdominal Pressure Assessments in Rodents: A Novel Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
- 13. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GoSlo-SR-5-69 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca²⁺-activated K⁺ (BK) channels, also known as KCa1.1 or SLO-1.[1][2] As a member of the GoSlo-SR family of anilinoanthraquinone derivatives, it robustly shifts the voltage dependence of BK channel activation to more negative potentials, thereby increasing channel opening probability at physiological membrane potentials.[1][3] These characteristics make this compound a valuable pharmacological tool for investigating the physiological roles of BK channels and a potential lead compound for therapeutic development, particularly for conditions involving smooth muscle excitability such as overactive bladder.[3][4]
This document provides detailed application notes and a consolidated protocol for the characterization of this compound effects on BK channels using the patch clamp electrophysiology technique, based on published studies.
Data Presentation
The following tables summarize the key quantitative data regarding the effects of this compound and related compounds on BK channel activity.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | [1][2][3] |
| ΔV₁⸝₂ at 1 µM | > -100 mV | Rabbit Bladder Smooth Muscle Cells | [1][3] |
| ΔV₁⸝₂ (Concentration unspecified) | -104 mV | Not specified | [2] |
| ΔV₁⸝₂ at 1 µM | -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | [5] |
Table 2: Comparative Efficacy of GoSlo-SR Analogs
| Compound | Concentration | ΔV₁⸝₂ (mV) | Cell Type | Reference |
| GoSlo-SR-5-6 | 10 µM | > -100 mV | HEK cells expressing BK channels | [4] |
| GoSlo-SR-5-65 | 10 µM | -116 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | [5] |
| GoSlo-SR-5-95 | 1 µM | -94 ± 9 mV | Rabbit Bladder Smooth Muscle Cells | [5] |
| GoSlo-SR-5-103 | 10 µM | -44 ± 4 mV | Rabbit Bladder Smooth Muscle Cells | [6] |
| Cyclopentane derivative | Not specified | -24 ± 6 mV | Rabbit Bladder Smooth Muscle Cells | [1][3] |
| Cyclohexane derivative | Not specified | -54 ± 8 mV | Rabbit Bladder Smooth Muscle Cells | [1][3] |
| Cycloheptane derivative | Not specified | -61 ± 6 mV | Rabbit Bladder Smooth Muscle Cells | [1][3] |
| Cyclooctane derivative | Not specified | -106 ± 6 mV | Rabbit Bladder Smooth Muscle Cells | [1][3] |
Experimental Protocols
The following is a detailed protocol for assessing the effect of this compound on BK channels using the excised, inside-out patch clamp configuration on rabbit bladder smooth muscle cells.[1][3][6]
Cell Preparation: Isolation of Rabbit Bladder Smooth Muscle Cells (RBSMC)
-
Humanely euthanize a rabbit using an approved method (e.g., pentobarbitone I.V.).[6]
-
Excise the bladder and place it in a dissection dish containing ice-cold physiological saline.
-
Remove the urothelium and connective tissue.
-
Cut the smooth muscle layer into small pieces (approx. 1 mm³).[6]
-
Transfer the tissue pieces to a tube containing an enzymatic digestion solution (e.g., collagenase and trypsin) and incubate at 37°C for a duration optimized for cell dissociation.
-
Gently triturate the digested tissue to release single smooth muscle cells.
-
Plate the isolated cells onto 35 mm Petri dishes.[6]
-
Allow cells to adhere for a few hours before use. Cells are typically viable for electrophysiological recordings for up to 8 hours.[1]
Solutions and Reagents
-
Symmetrical K⁺ Solutions (for Excised Inside-Out Patch): [6]
-
Pipette (External) Solution: 140 mM KCl, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.2 with KOH.
-
Bath (Internal) Solution: 140 mM KCl, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.2 with KOH.
-
-
Ca²⁺ Buffering: [6]
-
For low [Ca²⁺] (e.g., 100 nM), add 1 mM EGTA to the bath solution.
-
For higher [Ca²⁺] (e.g., >300 nM), add 1 mM HEDTA to the bath solution.
-
Calculate the precise amount of CaCl₂ to add to achieve the desired free [Ca²⁺] using a calcium concentration calculator program.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
The molecular weight of this compound is 470.47 g/mol .[2]
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the final desired concentrations in the bath solution. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).
-
Patch Clamp Electrophysiology: Excised Inside-Out Configuration
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.
-
Mount the pipette on the headstage of a patch clamp amplifier.
-
Approach a single, relaxed RBSMC and form a high-resistance (GΩ) seal.
-
Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration. This exposes the intracellular face of the membrane to the bath solution.
-
Record BK channel currents using a voltage ramp protocol (e.g., from -100 mV to +100 mV over 100 ms) to assess channel activity over a range of voltages.[5][6]
-
Perform experiments at 37°C.[6]
Data Acquisition and Analysis
-
Acquire data using a patch clamp amplifier and appropriate data acquisition software.
-
Analyze the recorded currents to determine the open probability (Po) or conductance (G) as a function of voltage.
-
Plot the normalized conductance (G/G_max) against the test potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V₁⸝₂).
-
To determine the EC₅₀, apply various concentrations of this compound to the bath and calculate the shift in V₁⸝₂ (ΔV₁⸝₂) for each concentration.
-
Plot the ΔV₁⸝₂ against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to calculate the EC₅₀.
Molecular Mechanism and Signaling Pathway
This compound does not operate through a complex intracellular signaling cascade. Instead, it directly interacts with the transmembrane domain of the BK channel α-subunit.[4] This interaction stabilizes the open conformation of the channel pore and the activated state of the voltage sensors, but it also decouples the voltage sensors from the pore gate.[4] Mutagenesis studies have identified key residues in the S4/S5 linker (L227) and the S6 segment (S317, I326) as critical for the action of the related compound GoSlo-SR-5-6, indicating a likely binding pocket within these regions.[4] The effect of GoSlo-SR compounds does not require the presence of the auxiliary β1-subunit.[4]
This compound Mechanism of Action
Caption: Direct interaction of this compound with the BK channel.
Experimental Workflow
Caption: Workflow for patch clamp analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. physoc.org [physoc.org]
- 6. researchgate.net [researchgate.net]
Preparation of GoSlo-SR-5-69 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GoSlo-SR-5-69 is a potent and efficacious activator of the large conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 channels.[1] Accurate preparation of stock solutions is critical for reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent. It includes comprehensive data on the physicochemical properties of this compound, a step-by-step protocol for solubilization, and recommendations for storage and handling. Additionally, a summary of its mechanism of action and a diagram of the experimental workflow are provided to aid researchers in its application.
Physicochemical Properties and Solubility
This compound is an anilinoanthraquinone derivative with the chemical name Sodium 1-Amino-9,10-dioxo-4-((5,6,7,8-tetrahydronaphthalen-2-yl)amino)-9,10-dihydroanthracene-2-sulfonate. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 470.47 g/mol | [1] |
| Formula | C₂₄H₁₉N₂NaO₅S | [1] |
| Purity | ≥98% (by HPLC) | [1] |
| Maximum Solubility in DMSO | 100 mM (47.05 mg/mL) | [1] |
| EC₅₀ | 251 nM | [1] |
| Storage Temperature | Room Temperature (as solid) | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations.
Materials:
-
This compound (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.705 mg of the compound. Note: It is advisable to use the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.[1]
-
Solubilization: Add the appropriate volume of DMSO to the weighed this compound. To continue the example, add 1 mL of DMSO to the 4.705 mg of compound.
-
Mixing: Cap the tube or vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary, though this compound is readily soluble in DMSO at room temperature.[1]
-
Storage: Store the resulting stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Table for Preparing Various Stock Solution Concentrations:
The following table provides the required mass of this compound and the corresponding volume of DMSO to prepare different stock solution concentrations. This data is based on a molecular weight of 470.47 g/mol .
| Desired Concentration | Mass for 1 mL of Stock | Mass for 5 mL of Stock | Mass for 10 mL of Stock |
| 1 mM | 0.47 mg | 2.35 mg | 4.71 mg |
| 5 mM | 2.35 mg | 11.76 mg | 23.52 mg |
| 10 mM | 4.71 mg | 23.52 mg | 47.05 mg |
| 50 mM | 23.52 mg | 117.62 mg | 235.24 mg |
Mechanism of Action and Signaling Pathway
This compound acts as a potent activator of BK channels.[2][3] These channels are voltage-gated potassium channels that are also activated by intracellular calcium (Ca²⁺). Activation of BK channels leads to an efflux of potassium ions (K⁺) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization can reduce the activity of voltage-gated calcium channels, thereby decreasing intracellular calcium concentration and leading to smooth muscle relaxation. This compound is thought to interact with the transmembrane domain of the BK channel, stabilizing its open conformation.[4]
Caption: Mechanism of this compound action on BK channels.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of preparing a this compound stock solution and its subsequent use in a typical cell-based assay.
Caption: Workflow for preparing and using this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handling: this compound is intended for laboratory research use only.[1] Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
By following these detailed protocols and guidelines, researchers can ensure the accurate and safe preparation of this compound stock solutions for their experimental needs.
References
Recommended working concentration of GoSlo-SR-5-69 for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2] These channels are ubiquitously expressed and play a crucial role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[3][4] this compound activates BK channels by shifting the voltage required for half-maximal activation (V½) to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1][2] These application notes provide recommended working concentrations and detailed protocols for the in vitro use of this compound in electrophysiological and cell viability assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | Excised, inside-out patch clamp | [2] |
| EC₅₀ | 189 nM (Confidence Interval: 65 nM to 546 nM) | Rabbit Bladder Smooth Muscle Cells | Excised, inside-out patch clamp | [5] |
| ΔV½ | -104 mV | Not specified | Not specified | [1] |
| ΔV½ | > -100 mV | Rabbit Bladder Smooth Muscle Cells | 1 µM this compound | [2][6] |
| ΔV½ | -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | 1 µM this compound | [5] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Electrophysiology (Patch Clamp) | 100 nM - 10 µM | The optimal concentration may vary depending on the cell type and expression level of BK channels. A concentration of 1 µM is often effective.[2][5] |
| Cell Viability (e.g., MTT Assay) | 1 µM - 20 µM | It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals. |
Signaling Pathway
The activation of BK channels is a complex process involving the interplay of membrane voltage and intracellular calcium levels. This compound acts as a positive allosteric modulator, sensitizing the channel to these stimuli.
Caption: this compound activation of the BK channel.
Experimental Protocols
Protocol 1: Electrophysiological Analysis of this compound using Excised Inside-Out Patch Clamp
This protocol is adapted from studies on rabbit bladder smooth muscle cells and can be applied to other cell types expressing BK channels, such as HEK293 cells.[5][6][7][8]
1. Cell Preparation:
-
Isolate and culture the desired cells (e.g., primary smooth muscle cells or HEK293 cells stably expressing BK channels) on glass coverslips.[9][10]
-
Grow cells to 70-90% confluency before recording.[9]
2. Solutions:
-
Pipette Solution (Extracellular): Symmetrical K⁺ solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, pH 7.2.
-
Bath Solution (Intracellular): Symmetrical K⁺ solution with varying Ca²⁺ concentrations. For low Ca²⁺ (e.g., 100 nM), use 1 mM EGTA. For higher Ca²⁺ concentrations, use 1 mM HEDTA and calculate the required CaCl₂.[5]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
3. Patch Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the pipette solution.
-
Form a giga-ohm seal (>1 GΩ) with a cell in the cell-attached configuration.
-
Excise the patch to obtain the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.[3][11]
-
Hold the patch at a negative potential (e.g., -60 mV).[5]
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) or voltage steps to elicit BK channel currents.[5]
4. Application of this compound:
-
After recording baseline channel activity, perfuse the bath with the desired concentration of this compound (e.g., 100 nM to 10 µM) diluted in the bath solution.
-
Record channel activity in the presence of the compound.
-
Perform a washout by perfusing with the control bath solution to check for reversibility.
5. Data Analysis:
-
Measure the change in the voltage required for half-maximal activation (V½) in the absence and presence of this compound.
-
Construct dose-response curves to determine the EC₅₀.
Caption: Experimental workflow for electrophysiology.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of a chosen cell line.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death if desired.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
References
- 1. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. personal.utdallas.edu [personal.utdallas.edu]
Application Notes and Protocols for GoSlo-SR-5-69 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance calcium-activated potassium channels (BK channels).[1][2][3][4] These channels are critical regulators of smooth muscle tone, and their activation leads to membrane hyperpolarization and subsequent relaxation.[5][6] This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments to study its effects on smooth muscle contractility.
Mechanism of Action
This compound belongs to the GoSlo-SR family of compounds.[1][3] Its primary mechanism of action is to shift the half-maximal activation voltage (V½) of BK channels to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1][2][3][7] This leads to an increased potassium efflux, causing hyperpolarization of the smooth muscle cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing calcium influx and ultimately leading to smooth muscle relaxation.[5][6]
Signaling Pathway of this compound Induced Smooth Muscle Relaxation
Caption: Signaling pathway of this compound in smooth muscle cells.
Data Presentation
The following tables summarize the available quantitative data for this compound from electrophysiological studies. While direct organ bath data is limited in the public domain, these values provide a strong indication of the compound's potency.
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | [1][2][3] |
| EC₅₀ (alternative) | 189 nM (Confidence Interval: 65 nM to 546 nM) | Rabbit Bladder Smooth Muscle Cells | [7] |
| ΔV½ at 1 µM | > -100 mV | Rabbit Bladder Smooth Muscle Cells | [1][2][3] |
| ΔV½ at 1 µM (alternative) | -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | [7] |
Experimental Protocols
This section provides a detailed protocol for investigating the relaxant effects of this compound on pre-contracted smooth muscle tissue in an isolated organ bath setup. The protocol is based on standard organ bath methodologies and adapted for the study of a BK channel opener.[8][9][10][11][12]
Protocol 1: Evaluation of this compound-induced relaxation of pre-contracted vascular smooth muscle (e.g., rat thoracic aorta)
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Isolated organ bath system with force-displacement transducer and data acquisition software
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Contractile agonist (e.g., Phenylephrine, KCl)
-
Surgical instruments for tissue dissection
-
Suture silk
2. Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold PSS.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in the organ bath chambers filled with PSS. One hook is fixed to the bottom of the chamber, and the other is connected to the force transducer.
3. Experimental Setup and Equilibration:
-
Maintain the organ bath at 37°C and continuously bubble with carbogen gas.
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with a submaximal concentration of a contractile agonist (e.g., 1 µM Phenylephrine or 60 mM KCl). Once a stable contraction is achieved, wash the tissue to return to baseline.
4. Experimental Procedure:
-
Pre-contract the aortic rings with a submaximal concentration of a contractile agonist (e.g., 1 µM Phenylephrine).
-
Once the contraction reaches a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).[13]
-
Allow the tissue to stabilize at each concentration before adding the next.
-
Record the relaxation response as a percentage of the pre-contraction induced by the agonist.
5. Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit).[8][9]
Experimental Workflow
Caption: Workflow for an isolated organ bath experiment with this compound.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO to prepare a stock solution. Ensure that the final concentration of DMSO in the organ bath does not exceed a level that could affect tissue contractility (usually <0.1%). Run appropriate vehicle controls.
-
Tissue Viability: If the tissue does not respond to the initial contractile agonist, it may have been damaged during dissection. It is crucial to handle the tissue gently.
-
Tachyphylaxis: If studying the effects on spontaneous contractions, be aware of potential tachyphylaxis (desensitization) with repeated applications of the compound. Ensure adequate washout periods between applications.
-
Antagonism Studies: To confirm the involvement of BK channels, experiments can be repeated in the presence of a selective BK channel blocker, such as iberiotoxin (B31492) or penitrem A. The antagonist should be added to the bath prior to the pre-contraction phase.
By following these protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of BK channels in the regulation of smooth muscle function in various physiological and pathological conditions.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 5. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The action of a BK channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. dmt.dk [dmt.dk]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ivypanda.com [ivypanda.com]
- 12. cdn.adinstruments.com [cdn.adinstruments.com]
- 13. JaypeeDigital | Cumulative Dose Response Curve [jaypeedigital.com]
Application Notes and Protocols for GoSlo-SR-5-69 in Cultured Cell Lines Expressing BK Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of large-conductance Ca²⁺-activated potassium (BK) channels, also known as KCa1.1 or Slo1 channels.[1][2][3] As a member of the GoSlo-SR family of compounds, it robustly shifts the voltage-dependence of BK channel activation to more negative potentials, thereby increasing channel open probability at physiological membrane potentials.[2][4] These characteristics make this compound a valuable pharmacological tool for investigating the physiological roles of BK channels and a potential lead compound for the development of therapeutics targeting conditions associated with BK channel dysfunction, such as overactive bladder and hypertension.[5][6]
This document provides detailed application notes and protocols for the use of this compound in cultured cell lines heterologously expressing BK channels, with a focus on electrophysiological and potential fluorescence-based assays.
Data Presentation
Quantitative Effects of this compound on BK Channel Activity
The following table summarizes the key quantitative data regarding the effect of this compound on BK channels, primarily derived from patch-clamp electrophysiology experiments.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | Excised, inside-out patch clamp | [2] |
| 189 nM (Confidence Intervals: 65 nM to 546 nM) | Rabbit Bladder Smooth Muscle Cells | Excised, inside-out patch clamp | [7] | |
| ΔV₁⸝₂ | > -100 mV | Rabbit Bladder Smooth Muscle Cells | 1 µM this compound | [2] |
| -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | 1 µM this compound | [7] | |
| -104 mV | Not specified | Not specified | [1][3] |
Note: EC₅₀ (half-maximal effective concentration) represents the concentration of this compound that elicits 50% of its maximal effect. ΔV₁⸝₂ (change in half-maximal activation voltage) indicates the shift in the voltage required to achieve half-maximal channel activation. A negative shift signifies that the channel is easier to open at more negative membrane potentials in the presence of the compound.
Visualization of Cellular Signaling and Experimental Processes
Signaling Pathways Modulating BK Channel Activity
BK channel activity is modulated by a variety of intracellular signaling pathways. This compound acts as a direct activator, but its effects can be studied in the context of these endogenous regulatory mechanisms.
Experimental Workflow for Patch-Clamp Electrophysiology
The following diagram outlines the key steps for assessing the effect of this compound on BK channels expressed in a cultured cell line using the patch-clamp technique.
Experimental Protocols
Protocol 1: Cell Culture and Transfection of HEK293 Cells with BK Channel Subunits
This protocol describes the preparation of Human Embryonic Kidney 293 (HEK293) cells for expressing recombinant BK channels.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the desired BK channel α (and β/γ, if applicable) subunits
-
A co-transfection marker, such as Green Fluorescent Protein (GFP)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Glass coverslips (sterilized)
-
6-well culture plates
Procedure:
-
Cell Culture: Maintain HEK293 cells in a T-75 flask with supplemented DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density.
-
Plating for Transfection: Seed HEK293 cells into 6-well plates containing sterile glass coverslips at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: a. Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. Typically, for a single well of a 6-well plate, use 1-2 µg of BK channel subunit plasmid DNA and 0.2-0.5 µg of GFP plasmid DNA. b. Add the transfection complex to the cells and incubate for 24-48 hours. Successful transfection can be confirmed by observing GFP fluorescence.
Protocol 2: Inside-Out Patch-Clamp Recording of BK Channels
This protocol is adapted for studying the direct effects of this compound on the intracellular face of the BK channel.
Materials:
-
Transfected HEK293 cells on coverslips
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (Pipette) Solution:
-
140 mM KCl
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.2 with KOH
-
-
Intracellular (Bath) Solution:
-
140 mM KCl
-
10 mM HEPES
-
10 mM Glucose
-
1 mM EGTA (for low Ca²⁺, ~100 nM) or 1 mM HEDTA (for higher Ca²⁺ concentrations)
-
pH adjusted to 7.2 with KOH
-
-
This compound stock solution (e.g., in DMSO) and final dilutions in intracellular solution
-
Picospritzer or perfusion system for drug application
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the extracellular solution.
-
Cell Selection: Place a coverslip with transfected cells in the recording chamber and identify a GFP-positive cell.
-
Seal Formation: Approach the cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Excising the Patch: After achieving a stable cell-attached configuration, slowly retract the pipette from the cell to excise a patch of membrane, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Baseline Recording: Hold the membrane potential at a negative value (e.g., -60 mV) and apply voltage steps or ramps (e.g., from -100 mV to +100 mV) to elicit BK channel currents. Record stable baseline activity.
-
This compound Application: Using a perfusion system, apply the desired concentration of this compound to the bath, directly exposing it to the intracellular side of the channel.
-
Recording in the Presence of this compound: Record channel activity using the same voltage protocol as for the baseline.
-
Data Analysis: a. Measure the current amplitude at each voltage step. b. Calculate conductance (G) using the formula G = I / (V - Vrev), where I is the current, V is the membrane potential, and Vrev is the reversal potential for K⁺ (approximately 0 mV in symmetrical K⁺ solutions). c. Normalize the conductance to the maximal conductance (G/Gmax) and plot it against the voltage. d. Fit the resulting conductance-voltage (G-V) curve with a Boltzmann function to determine the V₁⸝₂. e. To determine the EC₅₀, perform the experiment with a range of this compound concentrations and plot the ΔV₁⸝₂ as a function of concentration.
Protocol 3: Whole-Cell Patch-Clamp Recording
This configuration allows for the study of this compound's effect on the entire population of BK channels in a cell.
Materials:
-
Same as for inside-out patch-clamp, with the following modifications to the solutions:
-
Intracellular (Pipette) Solution:
-
115 mM K-Gluconate
-
4 mM NaCl
-
2 mM ATP-Mg
-
0.3 mM GTP-Na
-
40 mM HEPES
-
Appropriate Ca²⁺ buffer (e.g., EGTA) to clamp intracellular Ca²⁺ at a desired level.
-
pH adjusted to 7.2 with KOH
-
-
Extracellular (Bath) Solution:
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO₄
-
2 mM CaCl₂
-
1.25 mM NaH₂PO₄
-
26.4 mM NaHCO₃
-
10 mM Glucose
-
Bubble with 95% O₂ / 5% CO₂
-
Procedure:
-
Pipette and Seal Formation: Follow steps 1-3 from the inside-out protocol.
-
Achieving Whole-Cell Configuration: After forming a giga-ohm seal, apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Baseline Recording: Clamp the cell at a holding potential (e.g., -70 mV) and apply voltage steps to record whole-cell BK currents.
-
This compound Application: Perfuse the extracellular solution containing the desired concentration of this compound into the recording chamber.
-
Recording and Data Analysis: Record currents in the presence of the compound and analyze the data as described for the inside-out configuration.
Concluding Remarks
This compound is a powerful tool for studying BK channel function. The protocols outlined above provide a framework for its application in cultured cell lines. Researchers should optimize these protocols based on their specific experimental setup and the properties of the BK channel subunits being investigated. Careful consideration of solution composition, voltage protocols, and data analysis methods will ensure high-quality and reproducible results.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BK channel - Wikipedia [en.wikipedia.org]
- 7. physoc.org [physoc.org]
Application Notes and Protocols: Investigating the Effects of GoSlo-SR-5-69 on Bladder Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca2+-activated potassium (BK) channels.[1] These channels are critical regulators of bladder smooth muscle (detrusor) excitability and contractility.[2] Activation of BK channels leads to membrane hyperpolarization, which in turn reduces the activity of voltage-dependent Ca2+ channels, decreases intracellular Ca2+ concentration, and promotes smooth muscle relaxation. This mechanism makes BK channel openers like this compound promising therapeutic candidates for bladder disorders characterized by detrusor overactivity, such as overactive bladder (OAB).
These application notes provide a comprehensive guide for the experimental design and execution of studies to investigate the effects of this compound on bladder smooth muscle. The protocols detailed below cover both in vitro and in vivo methodologies to characterize the compound's pharmacological activity and therapeutic potential.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by directly modulating the activity of BK channels in bladder smooth muscle cells. The binding of this compound to the BK channel increases its open probability, leading to an efflux of potassium ions and subsequent membrane hyperpolarization. This hyperpolarization counteracts depolarizing stimuli that would normally trigger muscle contraction.
Figure 1: Signaling pathway of this compound in bladder smooth muscle cells.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound.
| Parameter | Value | Species | Tissue | Reference |
| EC50 | 251 nM | Rabbit | Bladder Smooth Muscle Cells | [1] |
| ΔV1/2 | > -100 mV (at 1 µM) | Rabbit | Bladder Smooth Muscle Cells | [1] |
| ΔV1/2 | -104 mV | Not Specified | Not Specified |
Experimental Protocols
Part 1: In Vitro Assessment of this compound on Bladder Smooth Muscle Contractility
This protocol details the methodology for evaluating the effects of this compound on isolated bladder smooth muscle strips, a standard in vitro model for assessing bladder contractility.[3][4]
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Studies of GoSlo-SR-5-69
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca2+-activated potassium (BK) channels.[1][2] As a member of the GoSlo-SR family of compounds, it holds significant therapeutic potential for conditions associated with smooth muscle hyperexcitability and neuronal dysfunction, such as overactive bladder, hypertension, and certain neurological disorders.[3][4] These application notes provide a comprehensive overview of the proposed methodologies for in vivo animal studies involving the delivery of this compound, based on available data for related compounds and general practices for BK channel activators.
Mechanism of Action
This compound functions by positively modulating BK channels, which are crucial regulators of cellular excitability. Activation of BK channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for excitatory stimuli to trigger an action potential, thereby reducing the contractility of smooth muscle cells and the firing rate of neurons. This compound has been shown to shift the voltage required for half-maximal activation (V1/2) of BK channels in a negative direction, indicating that it enhances channel opening at physiological membrane potentials.[1][2]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| EC50 | 251 nM | Rabbit Bladder Smooth Muscle Cells | [1][2] |
| ΔV1/2 at 1 µM | > -100 mV | Rabbit Bladder Smooth Muscle Cells | [1][2] |
Comparative In Vivo Dosages of BK Channel Activators
| Compound | Animal Model | Administration Route | Dosage | Therapeutic Area | Reference |
| BMS-191011 | Mouse | Intraperitoneal (IP) | 10 mg/kg | Chronic Kidney Disease | [5] |
| BMS-204352 | Mouse | Intraperitoneal (IP) | Single Injection | Fragile X Syndrome | [6] |
| NS8 | Rat | Duodenal | Not Specified | Overactive Bladder | [7] |
| NS1619 | Rat | Not Specified | Not Specified | Overactive Bladder | [8] |
| BMS-191011 | Rat | Intravenous (IV) | 10-100 µg/kg | Retinal Circulation | [9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Stock Solution Preparation: Based on its solubility, prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.705 mg of this compound (MW: 470.47 g/mol ) in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
-
Working Solution Preparation: For in vivo administration, the DMSO concentration should be minimized to avoid toxicity. Dilute the stock solution with sterile saline or PBS to the desired final concentration. For example, to prepare a 1 mg/mL working solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg in 0.25 mL), a 1:47 dilution of a 100 mM DMSO stock would be necessary, resulting in a final DMSO concentration of approximately 2%.
-
Sterilization: Filter the final working solution through a 0.22 µm sterile filter before administration to ensure sterility.
In Vivo Administration in a Rat Model of Overactive Bladder
Animal Model:
-
Female Sprague-Dawley rats (200-250 g) are a commonly used model for overactive bladder studies.[8] Bladder overactivity can be induced by methods such as cyclophosphamide (B585) injection or partial bladder outlet obstruction.
Administration Routes:
-
Intraperitoneal (IP) Injection:
-
Acclimatize the rats to the experimental conditions.
-
Calculate the required volume of the this compound working solution based on the animal's body weight and the target dosage (e.g., starting with a range of 1-10 mg/kg, based on data from other BK channel activators).
-
Administer the solution via intraperitoneal injection using a sterile syringe and needle.
-
Include a vehicle control group receiving an equivalent volume of the DMSO/saline solution.
-
-
Intravenous (IV) Injection:
-
For more precise control over plasma concentrations, administer this compound intravenously, typically via the tail vein.
-
Anesthetize the rat according to approved institutional protocols.
-
Calculate and draw the required volume of the sterile working solution into a syringe.
-
Administer the solution slowly into the tail vein.
-
Monitor the animal closely during and after administration.
-
Monitoring and Endpoints:
-
Cystometry: The primary method for assessing bladder function in this model. This involves implanting a catheter into the bladder to measure parameters such as bladder capacity, voiding pressure, and the frequency of non-voiding contractions.
-
Behavioral Observations: Monitor for any changes in urination patterns, grooming, or general activity.
-
Tissue Collection: At the end of the study, tissues such as the bladder, spinal cord, and brain can be collected for further analysis (e.g., histology, protein expression, or RNA analysis).
Visualizations
Signaling Pathway of BK Channel Activation
Caption: Signaling pathway of this compound mediated BK channel activation.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study of this compound.
Logical Relationship of BK Channel Activation and Physiological Effect
Caption: Logical flow from compound administration to physiological outcome.
References
- 1. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ETD | Novel Role of Big Potassium Channels (BK) Activation in Ameliorating Uremic Cardiomyopathy in Chronic Kidney Disease (CKD) Mouse Model | ID: 2n49t300s | Emory Theses and Dissertations [etd.library.emory.edu]
- 6. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attenuated BK channel function promotes overactive bladder in a rat model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMS-191011, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GoSlo-SR-5-69: Calcium Concentration Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or Maxi-K channels.[1] These channels are ubiquitously expressed and play crucial roles in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release by coupling intracellular calcium levels and membrane potential to a hyperpolarizing potassium efflux.[2][3][4] this compound exerts its effect by shifting the voltage required for half-maximal channel activation (V1/2) to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1]
A critical factor influencing the activity of both BK channels and this compound is the intracellular calcium concentration ([Ca2+]i). Understanding the interplay between this compound and [Ca2+]i is paramount for designing and interpreting experiments, as well as for developing therapeutic agents targeting BK channels. These application notes provide detailed protocols and data to guide researchers in utilizing this compound effectively, with a specific focus on calcium concentration considerations.
Data Presentation
The potency of this compound is influenced by the intracellular calcium concentration. The following tables summarize the quantitative data on the effects of this compound and calcium on BK channel activity.
| Parameter | Value | Reference |
| EC50 of this compound | 251 nM | [1][5] |
| ΔV1/2 with 1 µM this compound | -113 ± 10 mV | [6][7] |
| ΔV1/2 with 10 µM GoSlo-SR-5-6 | > -100 mV | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at room temperature |
Table 2: Effect of Calcium Concentration on BK Channel Activation
| [Ca2+]i | V1/2 (Control) | ΔV1/2 (Control) | Reference |
| 100 nM | 142 ± 4 mV | [6][7] | |
| 1 µM | 13 ± 3 mV | -129 ± 5 mV | [6][7] |
Signaling Pathways and Experimental Workflow
BK Channel Activation Signaling Pathway
The following diagram illustrates the mechanism of BK channel activation. Intracellular calcium ([Ca2+]i) and membrane depolarization act as primary gating signals. This compound acts as a positive allosteric modulator, sensitizing the channel to these signals and promoting the open state, which leads to potassium efflux and membrane hyperpolarization.
Caption: BK Channel Activation Pathway.
Experimental Workflow for Patch-Clamp Electrophysiology
This workflow outlines the key steps for investigating the effect of this compound on BK channels at varying calcium concentrations using the excised inside-out patch-clamp technique.
Caption: Patch-Clamp Experimental Workflow.
Experimental Protocols
Excised Inside-Out Patch-Clamp Electrophysiology
This protocol is adapted from studies investigating this compound effects on BK channels in rabbit bladder smooth muscle cells.[6][7]
1. Cell Preparation:
-
Isolate smooth muscle cells from the desired tissue (e.g., rabbit bladder) by enzymatic digestion.
-
Plate the isolated cells on 35 mm Petri dishes and culture under appropriate conditions.
2. Solutions:
-
Pipette Solution (Symmetrical K+):
-
140 mM KCl
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.2 with KOH
-
-
Bath Solution (Symmetrical K+ with varying [Ca2+]):
-
140 mM KCl
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.2 with KOH
-
For 100 nM [Ca2+] : Add 1 mM EGTA. The final free [Ca2+] should be calculated using appropriate software.
-
For >300 nM [Ca2+] (e.g., 1 µM) : Add 1 mM HEDTA. The final free [Ca2+] should be calculated using appropriate software.
-
3. This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the bath solution. Note that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
4. Electrophysiological Recording:
-
Perform experiments at 37°C using the excised inside-out patch-clamp configuration.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the pipette solution.
-
After forming a gigaseal and excising the patch, hold the membrane potential at a negative value (e.g., -60 mV).
-
Evoke BK channel currents using voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.
-
Record baseline currents in the control bath solution with the desired [Ca2+].
-
Perfuse the patch with bath solutions containing various concentrations of this compound and record the resulting currents.
-
To confirm the recorded currents are from BK channels, a specific blocker like Penitrem A (100 nM) or Iberiotoxin can be used at the end of the experiment.
5. Data Analysis:
-
Measure the current amplitude at different voltages from the recorded traces.
-
Calculate the channel conductance (G) at each voltage using the equation G = I / (V - Erev), where I is the current, V is the membrane potential, and Erev is the reversal potential for K+ (which is 0 mV in symmetrical K+ solutions).
-
Plot the normalized conductance (G/Gmax) against the membrane potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
The shift in V1/2 (ΔV1/2) is calculated as V1/2 (with drug) - V1/2 (control).
-
To determine the EC50, plot the ΔV1/2 against the concentration of this compound and fit the data with a Hill equation.
Calcium Concentration Considerations
The activation of BK channels is synergistically regulated by membrane voltage and intracellular calcium.[2][4] this compound enhances the sensitivity of the channel to both stimuli. Therefore, the observed potency of this compound will be dependent on the [Ca2+]i used in the assay.
-
Low Calcium Concentrations (e.g., 100 nM): At resting intracellular calcium levels, BK channels are predominantly closed at negative membrane potentials. This compound will cause a significant leftward shift in the V1/2, making the channels more likely to open at physiological membrane potentials. This condition is ideal for assessing the intrinsic activity of the compound in sensitizing the voltage-sensing domain of the channel.
-
Elevated Calcium Concentrations (e.g., 1 µM): During cellular activities that lead to calcium influx or release from internal stores, the increased [Ca2+]i will already shift the V1/2 to more negative potentials.[6][7] In the presence of this compound, this effect will be further potentiated, leading to robust channel activation even at very negative membrane potentials. This is relevant for understanding the compound's effect under conditions of cellular stimulation.
-
Experimental Design: When comparing the potency of different BK channel activators or studying the mechanism of action of this compound, it is crucial to perform experiments at a constant and well-defined [Ca2+]i. It is recommended to test the compound across a range of calcium concentrations (e.g., from 100 nM to 10 µM) to fully characterize its calcium-dependent activity.
Downstream Cellular Consequences of BK Channel Activation
The activation of BK channels by this compound leads to membrane hyperpolarization, which has distinct consequences in different cell types.
In Smooth Muscle:
Activation of BK channels in smooth muscle cells leads to membrane hyperpolarization, which closes voltage-dependent Ca2+ channels, reduces global intracellular Ca2+, and ultimately results in muscle relaxation.[3][8] This makes BK channel activators like this compound potential therapeutics for conditions characterized by smooth muscle hypercontractility, such as overactive bladder or hypertension.
Caption: Downstream Effects in Smooth Muscle.
In Neurons:
In neurons, BK channels play a key role in shaping the action potential and regulating neurotransmitter release.[2][9] By promoting rapid repolarization of the action potential, BK channel activation can increase the firing frequency. However, the resulting afterhyperpolarization can also decrease neuronal excitability. The net effect depends on the specific neuronal type and the subcellular location of the channels.[10] Activation of presynaptic BK channels can reduce neurotransmitter release by shortening the duration of the action potential and thereby limiting Ca2+ influx.[9]
Caption: Downstream Effects in Neurons.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of BK channels. A thorough understanding of its calcium-dependent mechanism of action is essential for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. The protocols and data provided in these application notes offer a comprehensive guide for researchers working with this potent BK channel activator. Further investigation into the dose-response relationship of this compound across a wider range of calcium concentrations would provide a more complete picture of its pharmacological profile.
References
- 1. bio-techne.com [bio-techne.com]
- 2. BK channel - Wikipedia [en.wikipedia.org]
- 3. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BK channel activators and their therapeutic perspectives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. physoc.org [physoc.org]
- 7. researchgate.net [researchgate.net]
- 8. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Impact of BK Channels on Cellular Excitability Depends on their Subcellular Location [frontiersin.org]
Measuring the Effect of GoSlo-SR-5-69 on Membrane Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large conductance Ca2+-activated K+ (BK) channels.[1] Activation of BK channels leads to an increase in potassium efflux, which in turn causes membrane hyperpolarization or repolarization. This modulation of membrane potential plays a crucial role in various physiological processes, including smooth muscle relaxation, neuronal excitability, and neurotransmitter release.[2] Understanding the effect of compounds like this compound on membrane potential is therefore essential for research in pharmacology, physiology, and drug development.
These application notes provide detailed protocols for measuring the effect of this compound on membrane potential using two common electrophysiological and fluorescence-based techniques.
Mechanism of Action
This compound belongs to the GoSlo-SR family of anilinoanthraquinone derivatives.[1][3] It acts by directly gating the BK channel, shifting the voltage required for its half-maximal activation (V1/2) to more negative potentials.[1][3] This means the channel is more likely to be open at physiological membrane potentials, leading to an increased K+ conductance and subsequent hyperpolarization of the cell membrane.
Caption: Signaling pathway of this compound action.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's effect on BK channels, as determined by patch-clamp electrophysiology on rabbit bladder smooth muscle cells.
| Parameter | Value | Cell Type | Reference |
| EC50 | 189 nM (95% CI: 65 nM to 546 nM) | Rabbit Bladder Smooth Muscle Cells | [3] |
| EC50 | 251 nM | Rabbit Bladder Smooth Muscle Cells | [1][4] |
| ΔV1/2 | -113 ± 10 mV (at 1 µM) | Rabbit Bladder Smooth Muscle Cells | [3] |
| ΔV1/2 | > -100 mV (at 1 µM) | Rabbit Bladder Smooth Muscle Cells | [1] |
| ΔV1/2 | -104 mV | Not Specified |
Experimental Protocols
Two primary methods for assessing the impact of this compound on membrane potential are detailed below: patch-clamp electrophysiology for high-resolution, single-cell analysis, and a fluorescence-based assay for higher-throughput applications.
Protocol 1: Patch-Clamp Electrophysiology (Excised Inside-Out Patch)
This protocol is adapted from studies characterizing this compound and is the gold standard for measuring ion channel activity.[1][3][4]
References
Application Notes and Protocols: GoSlo-SR-5-69 in Combination with BK Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of large-conductance Ca2+-activated potassium (BK) channels.[1][2] With an EC50 of approximately 251 nM, it significantly shifts the half-maximal activation voltage (V1/2) of BK channels to more negative potentials, thereby increasing their open probability at physiological membrane potentials.[1][2] Understanding the interaction of this compound with BK channel blockers is crucial for elucidating the specific effects of BK channel activation in various physiological and pathological processes. These application notes provide detailed protocols for studying the combined effects of this compound and the BK channel blocker Penitrem A using electrophysiological techniques.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on BK channel activity and its inhibition by Penitrem A.
| Compound | EC50 | V1/2 Shift (ΔV1/2) | Concentration for V1/2 Shift | Reference |
| This compound | 251 nM | > -100 mV | 1 µM | [1][2] |
| Condition | V1/2 (mV) | Notes | Reference |
| Control (100 nM [Ca2+]) | 142 ± 4 mV | Baseline BK channel activity in rabbit bladder smooth muscle cells. | |
| This compound (1 µM) | 29 ± 4 mV (calculated) | This compound produces a ΔV1/2 of -113 ± 10 mV. | |
| This compound (1 µM) + Penitrem A (100 nM) | Blocked | Penitrem A effectively blocks the this compound-induced activation of BK channels. |
Signaling Pathways and Experimental Workflow
BK Channel Activation and Downstream Effects in Smooth Muscle
Activation of BK channels in smooth muscle cells leads to membrane hyperpolarization, which in turn causes relaxation. This is a critical mechanism for regulating vascular tone and the contractility of other smooth muscle tissues.
Caption: BK channel activation in smooth muscle.
BK Channel Modulation of Neuronal Excitability
In neurons, BK channels play a key role in shaping the action potential and regulating neurotransmitter release. Their activation generally leads to a decrease in neuronal excitability.
References
Troubleshooting & Optimization
GoSlo-SR-5-69 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with GoSlo-SR-5-69. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous buffer. Why did this happen and how can I prevent it?
A2: This is a common issue known as precipitation upon dilution, which occurs with many compounds that are poorly soluble in water. DMSO is a powerful organic solvent, but when the concentrated DMSO stock is added to an aqueous solution, the compound's local concentration can exceed its solubility limit in the mixed solvent, causing it to crash out of solution.
To prevent this, it is recommended to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid dispersion. A stepwise dilution may also be helpful. Additionally, ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in biological assays.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or in ethanol (B145695)?
A3: While DMSO is the primary recommended solvent, the solubility of this compound in other solvents like ethanol or directly in aqueous buffers has not been widely reported. For many poorly water-soluble drugs, co-solvents can be used to improve solubility. If you need to avoid DMSO, you could empirically test solubility in other solvents like ethanol or a co-solvent system (e.g., a mixture of ethanol, PEG400, and water), but this would require validation for your specific experimental setup.
Q4: Does the quality or age of DMSO affect the solubility of this compound?
A4: Yes, the quality and handling of DMSO can impact solubility. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO can reduce its ability to dissolve hydrophobic compounds. It is best to use anhydrous (dry), high-purity DMSO and store it in small, tightly sealed aliquots to prevent moisture absorption.
Q5: My this compound powder is not dissolving well in DMSO even at concentrations below 100 mM. What can I do?
A5: If you are having trouble dissolving this compound in DMSO, you can try gentle warming (e.g., in a 37°C water bath) and sonication to aid dissolution. Ensure the vial is tightly capped to prevent solvent evaporation and moisture absorption. Also, confirm that your calculations for the desired concentration are correct based on the compound's molecular weight (470.47 g/mol ).
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 470.47 g/mol | |
| Formula | C₂₄H₁₉N₂NaO₅S | |
| Purity | ≥98% | |
| Recommended Solvent | DMSO | |
| Maximum Solubility in DMSO | 100 mM |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder and place it in a sterile vial.
-
Calculate Solvent Volume: Using the molecular weight of this compound (470.47 g/mol ), calculate the volume of DMSO required to achieve your target stock concentration (e.g., for a 10 mM stock solution, add 212.55 µL of DMSO per 1 mg of compound).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the vial in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Alternatively, place the vial in a bath sonicator for 15-30 minutes.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
Objective: To dilute the this compound DMSO stock solution into an aqueous buffer for experimental use while minimizing precipitation.
Materials:
-
Concentrated this compound DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, cell culture media)
-
Sterile tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare Buffer: Dispense the final volume of the desired aqueous buffer into a sterile tube.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the final desired working concentration. Remember to calculate the final percentage of DMSO and ensure it is compatible with your experimental system (typically <0.5%).
-
Perform Dilution (Reverse Addition):
-
While gently vortexing or stirring the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.
-
This "reverse addition" method, where the small volume of DMSO stock is added to the large volume of aqueous buffer, helps to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
-
Final Mixing: Once the addition is complete, cap the tube and vortex gently for another 30 seconds to ensure a homogenous solution.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Mandatory Visualizations
Signaling Pathway
Technical Support Center: GoSlo-SR-5-69 Efficacy and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the variability in GoSlo-SR-5-69 efficacy across different cell types. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of efficacy data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent activator of the large-conductance Ca2+-activated potassium (BK) channel, also known as KCa1.1 or Slo1.[1][2] Its primary mechanism of action is to shift the voltage required for half-maximal activation (V1/2) of BK channels to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1][2][3] This leads to an increased potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle and reduction of neuronal excitability.[4][5]
Q2: I am observing lower than expected efficacy of this compound in my cell type. What could be the reason?
The efficacy of this compound can vary significantly across different cell types. Several factors can contribute to this variability:
-
Expression of BK channel accessory subunits: The presence and type of accessory β (beta) and γ (gamma) subunits co-expressed with the pore-forming α (alpha) subunit of the BK channel can significantly modulate the channel's sensitivity to activators.[4][6][7] For instance, the efficacy of some GoSlo-SR compounds has been shown to be dependent on the presence of the β1 subunit.[7]
-
Alternative splicing of the BK channel α subunit: Different splice variants of the BK channel α subunit exist and can exhibit varied responses to pharmacological agents.[8]
-
Endogenous levels of intracellular calcium: The activity of BK channels is dependent on intracellular calcium levels. The efficacy of this compound may be influenced by the resting intracellular calcium concentration in your specific cell type.
-
Cellular context and signaling pathways: The overall cellular environment, including active signaling pathways, can influence the phosphorylation state and function of BK channels, potentially altering their response to this compound.
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information on the comprehensive selectivity profile and off-target effects of this compound. As with any pharmacological agent, it is crucial to consider the possibility of off-target effects and to include appropriate controls in your experiments.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2] For storage, it is recommended to store the compound at room temperature.[2] Always refer to the manufacturer's product data sheet for the most accurate and up-to-date information on solubility and storage.
Efficacy of this compound Across Different Cell Types
The following table summarizes the reported efficacy of this compound and related compounds in various experimental systems. It is important to note that direct comparison of efficacy across different studies should be done with caution due to variations in experimental conditions.
| Cell Type | Compound | Efficacy Metric | Value | Reference |
| Rabbit Bladder Smooth Muscle Cells | This compound | EC50 | 251 nM | [3][9] |
| Rabbit Bladder Smooth Muscle Cells | This compound | ΔV1/2 at 1 µM | > -100 mV | [3] |
| HEK293 cells expressing rBK channels | GoSlo-SR-5-6 | ΔV1/2 at 10 µM | -121 ± 3 mV | [8] |
| HEK293 cells expressing hBK channels | GoSlo-SR-5-6 | ΔV1/2 at 10 µM | -105 ± 4 mV | [8] |
| HEK293 cells expressing BKα and β1 subunits | GoSlo-SR-5-130 | ΔV1/2 at 10 µM | -93 mV | [7] |
| HEK293 cells expressing BKα subunit only | GoSlo-SR-5-130 | ΔV1/2 at 10 µM | -40 mV | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of BK channel activation and a typical experimental workflow for assessing the efficacy of this compound.
Caption: General signaling pathway of BK channel activation by depolarization, intracellular calcium, and this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound using patch-clamp electrophysiology.
Experimental Protocols
Excised Inside-Out Patch-Clamp Electrophysiology
This protocol is adapted from studies investigating the effects of GoSlo-SR compounds on BK channels.[9][10]
1. Cell Preparation:
-
Isolate primary cells (e.g., rabbit bladder smooth muscle cells) by enzymatic digestion or use cultured cells (e.g., HEK293) transiently or stably expressing the BK channel subunits of interest.
-
Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
2. Pipette and Solution Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Pipette Solution (extracellular): Symmetrical K+ solution containing (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 2 CaCl2; pH adjusted to 7.4 with KOH.
-
Bath Solution (intracellular): Symmetrical K+ solution containing (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA or HEDTA; pH adjusted to 7.2 with KOH.
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the bath solution should be kept low (e.g., <0.1%) to avoid solvent effects.
3. Electrophysiological Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).
-
Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Hold the membrane potential at a negative value (e.g., -80 mV).
-
Record BK channel currents in response to voltage steps or ramps. A typical voltage ramp protocol is from -100 mV to +100 mV.[11]
4. Data Acquisition and Analysis:
-
Record baseline currents in the absence of the compound.
-
Perfuse the bath with solutions containing increasing concentrations of this compound.
-
Record currents at each concentration after a stable effect is reached.
-
Analyze the data to determine the voltage for half-maximal activation (V1/2) by fitting the conductance-voltage (G-V) relationship with a Boltzmann function.
-
Calculate the shift in V1/2 (ΔV1/2) induced by this compound.
-
Determine the EC50 value by plotting the ΔV1/2 against the logarithm of the drug concentration and fitting the data with a Hill equation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low BK channel activity in baseline recordings. | - Low expression of BK channels in the chosen cell type.- Intracellular Ca2+ concentration is too low.- Run-down of channel activity after patch excision. | - Verify BK channel expression using molecular techniques (e.g., qPCR, Western blot).- Increase the free Ca2+ concentration in the bath solution.- Record immediately after patch excision. Include ATP and Mg2+ in the intracellular solution to help maintain channel activity. |
| Inconsistent or variable responses to this compound. | - Instability of the patch-clamp recording.- Inaccurate drug concentration due to adsorption to tubing or improper mixing.- Variability in the expression of accessory subunits between cells. | - Ensure a stable giga-seal throughout the experiment.- Use a perfusion system with low-adsorption tubing and ensure adequate solution exchange.- If possible, use a cell line with stable and characterized expression of BK channel subunits. |
| Apparent loss of drug effect over time. | - Desensitization of the BK channel to the activator.- Instability of the compound in the experimental solution. | - Perform time-course experiments to assess the stability of the effect.- Prepare fresh drug solutions for each experiment. |
| High seal resistance is difficult to obtain or maintain. | - Poor cell health.- Debris or imperfections on the cell surface or pipette tip.- Mechanical instability of the recording setup. | - Use healthy, sub-confluent cells.- Fire-polish the pipette tips. Ensure clean solutions and a vibration-free recording environment. |
References
- 1. bio-techne.com [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. physoc.org [physoc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. physoc.org [physoc.org]
GoSlo-SR-5-69 off-target effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GoSlo-SR-5-69 in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent activator of the large conductance Ca2+-activated K+ (BK) channels.[1][2][3] Its primary mechanism of action is to shift the voltage dependence of BK channel activation to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1][2] It belongs to the GoSlo-SR family of compounds, which are anilinoanthraquinone derivatives.
Q2: In what experimental models has this compound been characterized?
This compound has been primarily characterized in electrophysiological recordings from rabbit bladder smooth muscle cells and in HEK293 cells expressing BK channel subunits.[2]
Q3: What are the key potency and efficacy values for this compound?
The reported EC50 for this compound is approximately 251 nM.[1][2] At a concentration of 1 µM, it can shift the half-maximal activation voltage (V1/2) by more than -100 mV.[2][4]
Troubleshooting Guides
Issue 1: Sub-optimal or no effect of this compound on BK channel activity.
Possible Cause 1: Incorrect Reagent Preparation
-
Solution: this compound is soluble in DMSO up to 100 mM. Ensure that the compound is fully dissolved in the DMSO stock solution before further dilution into your experimental buffer. It is recommended to prepare fresh dilutions for each experiment.
Possible Cause 2: Presence of specific BK channel subunits
-
Explanation: The efficacy of GoSlo-SR compounds can be influenced by the presence of auxiliary β and γ subunits of the BK channel. While some GoSlo analogs show reduced efficacy in the presence of certain γ subunits, the effects of GoSlo-SR-5-6, a closely related compound, are largely unaffected by γ subunits. However, subtle structural differences between compounds can lead to differential effects.
-
Troubleshooting Steps:
-
Verify the subunit composition of your experimental model (e.g., through qPCR or Western blot).
-
If using an expression system, consider co-transfecting with different β or γ subunits to assess their impact on this compound efficacy.
-
Compare your results with published data on the effects of GoSlo compounds on different BK channel subunit combinations.
-
Possible Cause 3: Experimental Conditions
-
Solution: Ensure that the experimental conditions, such as temperature and pH, are within the optimal range for both the cells and the compound. Most studies with this compound have been conducted at 37°C and a pH of 7.2.
Issue 2: Potential Off-Target Effects
Q: Are there any known off-target effects of this compound?
-
General Considerations for Anthraquinone (B42736) Derivatives:
-
Some anthraquinone compounds have been reported to have inhibitory or inductive effects on drug metabolism enzymes, such as the cytochrome P450 (CYP) family.
-
Certain anthraquinone derivatives have been investigated for a range of biological activities, including anticancer effects, which involve interactions with various cellular targets.
-
Due to their chemical structure, some hydroxyanthraquinone derivatives have been flagged for potential genotoxicity.
-
-
Recommendations:
-
When interpreting data, especially in complex biological systems, consider the possibility of off-target effects.
-
Include appropriate controls in your experiments. For example, test the effect of the vehicle (DMSO) alone on your system.
-
If unexpected results are observed, consider performing counter-screening assays against other common off-target candidates.
-
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| EC50 | 251 nM | Rabbit bladder smooth muscle cells | [1][2] |
| ΔV1/2 | > -100 mV (at 1 µM) | Rabbit bladder smooth muscle cells | [2][4] |
| Solubility | Up to 100 mM | DMSO |
Experimental Protocols
Detailed Methodology for Excised Inside-Out Patch-Clamp Recording:
This protocol is based on studies characterizing this compound in rabbit bladder smooth muscle cells.
-
Cell Preparation:
-
Isolate smooth muscle cells from rabbit bladder by enzymatic digestion.
-
Plate the isolated cells on 35 mm Petri dishes.
-
-
Electrophysiology Setup:
-
Use the excised, inside-out patch configuration.
-
Maintain the temperature at 37°C.
-
-
Solutions:
-
Symmetrical K+ Solutions (pH 7.2):
-
140 mM KCl
-
10 mM Glucose
-
10 mM HEPES
-
-
Internal Solution Ca2+ Buffering:
-
For [Ca2+] < 100 nM: 1 mM EGTA
-
For [Ca2+] > 300 nM: 1 mM HEDTA
-
-
-
Recording Parameters:
-
Hold excised patches at -60 mV.
-
Evoke BK channel currents using voltage ramps (e.g., 100 mV/sec).
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels. | Semantic Scholar [semanticscholar.org]
Optimizing GoSlo-SR-5-69 concentration for maximal BK channel activation
Welcome to the technical support center for GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated potassium (BK) channels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule activator of large-conductance Ca2+-activated potassium (BK) channels.[1] Its primary mechanism of action is to shift the voltage dependence of BK channel activation to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1] It belongs to the GoSlo-SR family of compounds and has been shown to be one of the most potent and efficacious BK channel openers synthesized to date.[1][2]
Q2: What is the recommended concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the experimental system. However, a good starting point is in the nanomolar to low micromolar range. The reported EC50 for this compound is approximately 251 nM.[1] Significant activation, including a substantial negative shift in the half-maximal activation voltage (V½), has been observed at concentrations as low as 1 µM.[1][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, with a maximum concentration of up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C for long-term use. For experiments, dilute the stock solution to the final working concentration in your desired aqueous buffer. Be mindful of the final DMSO concentration in your experimental solution, as high concentrations can have off-target effects.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent BK channel activator, the GoSlo-SR family of compounds has been noted to potentially affect other ion channels at higher concentrations. For instance, a related compound, GoSlo-SR-5-6, has been shown to activate certain Kv7 channels. It is always advisable to perform control experiments to rule out significant off-target effects in your specific experimental preparation.
Q5: How does the presence of BK channel accessory subunits (e.g., β or γ) affect the activity of this compound?
A5: The efficacy of some GoSlo-SR compounds can be modulated by the presence of accessory subunits. For example, the effects of a related compound, GoSlo-SR-5-6, are not significantly altered by the co-expression of γ subunits.[4] However, subtle structural modifications in the GoSlo-SR family can alter their effectiveness on BK channels with accessory subunits.[4] It is important to consider the subunit composition of the BK channels in your experimental system, as this may influence the optimal concentration and observed effects of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak activation of BK channels | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low BK channel expression: The cell system may have a low density of BK channels. 4. Presence of inhibitory subunits: Certain accessory subunits might reduce the efficacy of the compound. 5. Experimental conditions: Suboptimal intracellular Ca2+ concentration or membrane potential. | 1. Perform a dose-response curve to determine the optimal concentration for your system, starting from the low nanomolar range up to a few micromolars. 2. Prepare a fresh stock solution from powder. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Verify BK channel expression using techniques like Western blotting, qPCR, or by using a positive control activator. 4. Characterize the subunit composition of your BK channels if possible. 5. Ensure your intracellular solution has an appropriate Ca2+ concentration (e.g., 100 nM or higher) and that the voltage protocol is suitable for detecting BK channel activation. |
| High variability in results | 1. Inconsistent solution preparation: Errors in diluting the stock solution. 2. Precipitation of the compound: this compound may precipitate in aqueous solutions at higher concentrations or over time. 3. Cellular heterogeneity: Variability in BK channel expression or regulation between cells. 4. Inconsistent experimental timing: The effect of the compound may be time-dependent. | 1. Use calibrated pipettes and be meticulous in preparing dilutions. 2. Visually inspect the final working solution for any signs of precipitation. Prepare fresh dilutions for each experiment. 3. Analyze data from a sufficient number of cells to obtain statistical power. If possible, use a clonal cell line with stable channel expression. 4. Standardize the incubation time with this compound across all experiments. |
| Unexpected off-target effects | 1. High concentration of this compound: Off-target effects are more likely at higher concentrations. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) may be too high. 3. Interaction with other cellular components. | 1. Use the lowest effective concentration of this compound. 2. Ensure the final DMSO concentration is below 0.1% (v/v) and run appropriate vehicle controls. 3. Use specific BK channel blockers (e.g., iberiotoxin, paxilline) to confirm that the observed effects are mediated by BK channels. |
Data Summary
Key Pharmacological Properties of this compound
| Parameter | Value | Reference |
| EC50 | 251 nM | [1] |
| Effect on V½ | Shifts by > -100 mV at 1 µM | [1][3] |
| Molecular Weight | 470.47 g/mol | |
| Solubility | Soluble in DMSO up to 100 mM |
Comparison of GoSlo-SR Compounds on BK Channel Activation
| Compound | Concentration | ΔV½ (mV) | Experimental System | Reference |
| This compound | 1 µM | -113 ± 10 | Rabbit bladder smooth muscle cells | [3] |
| GoSlo-SR-5-65 | 10 µM | -116 ± 10 | Rabbit bladder smooth muscle cells | [3] |
| GoSlo-SR-5-95 | 1 µM | -94 ± 9 | Rabbit bladder smooth muscle cells | [3] |
| GoSlo-SR-5-103 | 10 µM | -44 ± 4 | Rabbit bladder smooth muscle cells | [3] |
Experimental Protocols
Detailed Methodology for Excised Inside-Out Patch-Clamp Electrophysiology
This protocol is adapted from studies characterizing this compound and related compounds.[3]
1. Cell Preparation:
-
Isolate cells of interest (e.g., rabbit bladder smooth muscle cells or HEK293 cells expressing BK channels) and plate them on glass coverslips.
-
Allow cells to adhere and grow to a suitable confluency for patch-clamping.
2. Pipette and Solution Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Pipette (extracellular) and Bath (intracellular) Solution Composition (Symmetrical K+):
-
140 mM KCl
-
10 mM HEPES
-
1 mM EGTA (for buffered low Ca2+) or HEDTA (for higher Ca2+ concentrations)
-
Adjust pH to 7.2 with KOH.
-
The free Ca2+ concentration can be calculated using software like MaxChelator. A common starting concentration is 100 nM.
-
3. Electrophysiological Recording:
-
Form a gigaohm seal with a cell and then excise the patch to achieve the inside-out configuration.
-
Hold the membrane potential at a negative value (e.g., -60 mV).
-
Elicit BK channel currents using a voltage-step or voltage-ramp protocol. A typical voltage-step protocol would involve stepping from the holding potential to a range of depolarizing potentials (e.g., -80 mV to +150 mV in 20 mV increments).
-
Record baseline currents in the control bath solution.
4. Application of this compound:
-
Prepare the desired concentration of this compound in the bath solution from a DMSO stock. Ensure thorough mixing.
-
Perfuse the excised patch with the this compound containing solution.
-
Record currents after the application of the compound.
5. Data Analysis:
-
Measure the current amplitude at each voltage step.
-
Generate current-voltage (I-V) relationships.
-
To determine the voltage for half-maximal activation (V½), convert the I-V data to conductance-voltage (G-V) curves and fit with a Boltzmann function: G/Gmax = 1 / (1 + exp((V½ - V)/k)), where G is the conductance, Gmax is the maximal conductance, V is the membrane potential, and k is the slope factor.
-
Calculate the shift in V½ (ΔV½) induced by this compound.
Visualizations
Caption: Signaling pathway of BK channel activation by this compound.
Caption: Experimental workflow for characterizing this compound effects.
Caption: Logical relationship of this compound concentration and effects.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. physoc.org [physoc.org]
- 4. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
Why is GoSlo-SR-5-69 not showing an effect in my experiment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using GoSlo-SR-5-69 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent activator of large-conductance Ca²⁺-activated potassium (BK) channels.[1][2] It functions by shifting the voltage dependence of the BK channel activation to more negative potentials, thereby increasing the probability of the channel being in an open state at a given membrane potential and intracellular calcium concentration.[1][2] This effect is mediated through its interaction with the transmembrane domain of the BK channel α-subunit, specifically involving the S4/S5 linker and the S6 segment. Notably, its mechanism does not require the presence of the β1-subunit.[1]
Q2: What is the effective concentration of this compound?
The half-maximal effective concentration (EC₅₀) of this compound for BK channel activation is approximately 251 nM.[1][2] At a concentration of 1 µM, this compound has been shown to shift the activation V₁/₂ by more than -100 mV.[2]
Q3: How should I prepare and store this compound?
Proper handling and storage of this compound are critical for maintaining its activity. Please refer to the table below for detailed information.
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO up to 100 mM. | [3] |
| Storage | Store at room temperature. | [3] |
| Purity | ≥98% (HPLC) |
Q4: What are the expected effects of this compound on cellular excitability?
By activating BK channels, this compound promotes K⁺ efflux, leading to membrane hyperpolarization. This hyperpolarization generally results in decreased cell excitability and relaxation of smooth muscle.[4]
Troubleshooting Guide: Why is this compound not showing an effect in my experiment?
If you are not observing the expected effects of this compound, please review the following potential issues and troubleshooting steps.
Problem 1: Issues with Compound Preparation and Handling
| Potential Cause | Troubleshooting Step |
| Incorrect Stock Concentration | Verify calculations for preparing the stock solution from the powdered compound. Ensure the correct molecular weight is used (470.47 g/mol ). |
| Compound Degradation | Although stable at room temperature, prolonged exposure to light or extreme temperatures could potentially degrade the compound. Prepare fresh stock solutions from the original solid stock. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in DMSO before preparing working dilutions. Vortex the stock solution thoroughly. Note that limited solubility has been observed in some experimental conditions.[1] |
| Precipitation in Aqueous Solution | When diluting the DMSO stock into your aqueous experimental buffer, ensure the final DMSO concentration is low and compatible with your experimental system. High concentrations of the compound in aqueous solutions may lead to precipitation. Visually inspect your working solutions for any signs of precipitation. |
Problem 2: Experimental Conditions
| Potential Cause | Troubleshooting Step |
| Low or Absent BK Channel Expression | Confirm that your cell type or tissue expresses BK channels at a sufficient level. This can be verified by techniques such as RT-qPCR, Western blot, or immunohistochemistry. |
| Inappropriate Voltage Protocol | The effect of this compound is voltage-dependent. Ensure your voltage-clamp protocol is designed to detect a hyperpolarizing shift in the activation curve. You may need to apply depolarizing steps to observe channel activation. |
| Suboptimal Intracellular Ca²⁺ Concentration | While this compound can activate BK channels in the absence of Ca²⁺, its effects can be modulated by intracellular calcium levels. The response to this compound has been shown to be reduced in the presence of high (10 µM) Ca²⁺ concentrations.[1] Ensure your intracellular solution has a defined and appropriate Ca²⁺ concentration for your experiment. |
| Presence of BK Channel Blockers | Ensure that no known BK channel blockers (e.g., iberiotoxin, charybdotoxin, paxilline) are present in your experimental solutions. |
| Dialysis of Intracellular Factors | In whole-cell patch-clamp recordings, essential intracellular signaling molecules can be washed out over time, a phenomenon known as "run-down". If the effect of this compound diminishes over the course of a long recording, consider using the perforated patch technique to preserve the intracellular environment. |
Problem 3: Issues with Experimental Setup (Electrophysiology)
| Potential Cause | Troubleshooting Step |
| High Series Resistance | In voltage-clamp experiments, high series resistance can lead to voltage errors, masking the true effect of the compound. Monitor and compensate for series resistance throughout your experiment. |
| Poor Seal Quality | A leaky patch-clamp seal will result in noisy recordings and make it difficult to resolve small changes in channel activity. Aim for a gigaohm seal before proceeding with your recordings. |
| Incorrect Junction Potential | Ensure that the liquid junction potential has been calculated and corrected for, as it can introduce errors in the measured membrane potential. |
Experimental Protocols
Example Electrophysiology Protocol (Excised Inside-Out Patch-Clamp)
This protocol is adapted from studies characterizing this compound and its analogs.[5]
-
Cell Preparation: Isolate cells of interest (e.g., rabbit bladder smooth muscle cells) using enzymatic digestion and plate them on coverslips.
-
Solutions:
-
Pipette Solution (Extracellular): Symmetrical K⁺ solution containing (in mM): 140 KCl, 10 HEPES, 10 Glucose, and 1 EGTA (for ~100 nM free Ca²⁺) or 1 HEDTA (for >300 nM free Ca²⁺). Adjust pH to 7.2.
-
Bath Solution (Intracellular): Same as the pipette solution. This compound is added to the bath solution at the desired concentration.
-
-
Recording:
-
Form a gigaohm seal with the cell membrane.
-
Excise the patch to achieve the inside-out configuration.
-
Hold the patch at a negative potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit BK channel currents.
-
Perfuse the bath with the this compound containing solution and record the changes in channel activity.
-
Visualizations
Signaling Pathway of this compound
References
GoSlo-SR-5-69 stability and storage conditions
Technical Support Center: GoSlo-SR-5-69
This technical support center provides guidance on the stability and storage of this compound, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at room temperature.[1][2] When stored as indicated on the product vial and with the vial kept tightly sealed, the product can be stored for up to six months.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO up to 100 mM.[1] It is recommended that once prepared, stock solutions are stored in tightly sealed vials as aliquots at -20°C. Under these conditions, the solutions are generally usable for up to one month. For optimal results, it is best to prepare and use solutions on the same day.
Q3: Can short periods at temperatures higher than recommended affect the product?
Short periods at temperatures higher than recommended, such as those that might occur during shipping (less than one week), will not have a significant effect on the product's life or efficacy.
Q4: What should I do before opening the vial of this compound?
Before use and prior to opening the vial, it is recommended that the product be allowed to stand at room temperature for at least 60 minutes.
Storage and Handling Conditions Summary
| Form | Storage Temperature | Recommended Duration | Container | Special Instructions |
| Solid | Room Temperature | Up to 6 months | Tightly sealed vial | Allow the vial to stand at room temperature for at least 60 minutes before opening. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Tightly sealed aliquots | Prepare fresh and use on the same day if possible. |
Experimental Protocols
Preparing a 10 mM Stock Solution in DMSO:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Calculation: Based on the molecular weight of this compound (470.47 g/mol ), calculate the required volume of DMSO.[1] For example, to prepare a 10 mM stock solution from 1 mg of solid:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 470.47 g/mol )) * 1,000,000 µL/L ≈ 212.5 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Mixing: Vortex or gently agitate the vial until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Caption: Workflow for preparing a stock solution of this compound.
Troubleshooting Guide
Q: I am observing reduced or no activity of this compound in my experiments. What could be the cause?
A: Reduced or no activity could be due to several factors related to storage and handling. Please refer to the following troubleshooting workflow:
Caption: Troubleshooting guide for reduced this compound activity.
Possible Causes and Solutions:
-
Improper Storage of Stock Solution: If the stock solution was not stored at -20°C in tightly sealed aliquots, its stability may be compromised.
-
Solution: Prepare a fresh stock solution from your solid compound.
-
-
Age of Stock Solution: Stock solutions are generally usable for up to one month when stored correctly. If your solution is older, it may have degraded.
-
Solution: Prepare a fresh stock solution.
-
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles, which can degrade the compound.
-
Solution: If the main stock has been frozen and thawed multiple times, prepare a new stock solution and ensure it is properly aliquoted.
-
-
Improper Storage of Solid Compound: If the solid compound was not stored in a tightly sealed vial at room temperature, it may have been exposed to moisture or other environmental factors, affecting its integrity.
-
Solution: If you suspect the solid compound has been compromised, it is best to use a new, unopened vial.
-
Q: My this compound is not dissolving completely in DMSO.
A: this compound is reported to be soluble up to 100 mM in DMSO.[1] If you are experiencing solubility issues, consider the following:
-
Concentration: Ensure the target concentration does not exceed 100 mM.
-
Purity of DMSO: Use high-purity, anhydrous DMSO. The presence of water can affect the solubility of some compounds.
-
Temperature: Ensure the DMSO and the this compound vial have equilibrated to room temperature before mixing. Gentle warming may aid dissolution, but be cautious as excessive heat can degrade the compound.
-
Vortexing: Ensure adequate vortexing or mixing to facilitate dissolution.
References
BK Channel Modulation by GoSlo-SR-5-69: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of BK channel beta (β) subunits on the activity of the BK channel opener, GoSlo-SR-5-69. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate the design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect BK channels?
This compound is a potent and efficacious synthetic opener of large-conductance Ca2+-activated potassium (BK) channels.[1][2] It belongs to the GoSlo-SR family of compounds.[1] Its primary mechanism of action is to shift the voltage-dependence of channel activation to more negative potentials, thereby increasing the channel's open probability at a given membrane potential and intracellular calcium concentration.[1][2] This leads to membrane hyperpolarization and subsequent relaxation of smooth muscle tissues.[3]
Q2: Is the activity of this compound dependent on the presence of BK channel β subunits?
For instance, the activity of GoSlo-SR-5-6 is largely independent of the presence of β1 or β4 subunits.[4] In contrast, its deaminated derivative, GoSlo-SR-5-130, demonstrates a pronounced dependence on β1 or β4 subunits for its full potentiating effect.[4] This suggests that the chemical structure of the GoSlo compound determines its reliance on specific β subunits. Given that this compound is a potent activator on native tissues known to express β subunits, it is plausible that its activity is modulated by these auxiliary proteins.
Q3: We are observing variable efficacy of this compound in our experiments. What could be the cause?
Variability in this compound efficacy can arise from several factors:
-
BK Channel Subunit Composition: The most likely cause is the differential expression of β subunits in your experimental system. As seen with related compounds, the presence of different β subunits can alter the potency and efficacy of GoSlo-SR compounds. If you are using native tissues or cell lines, the endogenous expression levels of β1, β2, β3, and β4 subunits can vary, leading to inconsistent results.
-
Intracellular Calcium Concentration: The activity of this compound, like other BK channel openers, can be influenced by the intracellular calcium concentration. Ensure that your experimental buffer has a consistent and accurately buffered free calcium concentration.
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored to avoid degradation. Poor solubility can also lead to lower effective concentrations.
-
Patch Configuration: In electrophysiology experiments, ensure a stable inside-out patch configuration to allow for consistent access of the compound to the intracellular face of the channel.
Q4: What is the expected EC50 and ΔV½ for this compound?
In studies on native BK channels in rabbit bladder smooth muscle cells (which endogenously express β subunits), this compound has been shown to be a potent activator.
| Parameter | Value | Cell Type | Reference |
| EC50 | 189 nM (95% CI: 65 nM to 546 nM) | Rabbit Bladder Smooth Muscle | [1] |
| ΔV½ at 1 µM | -113 ± 10 mV | Rabbit Bladder Smooth Muscle | [1] |
Note: The V½ is the voltage at which the channel has a 50% probability of being open. ΔV½ represents the shift in this value upon application of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Absence of appropriate β subunits in the expression system. 2. Degraded or improperly solubilized compound. 3. Incorrect experimental setup (e.g., outside-out patch configuration). | 1. Co-express BKα with different β subunits (β1, β2, β3, β4) to determine sensitivity. 2. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. 3. Use an inside-out patch-clamp configuration to apply the drug to the intracellular side of the channel. |
| Reduced efficacy compared to published data | 1. Expression of a β subunit that confers lower sensitivity to this compound. 2. Suboptimal intracellular calcium concentration. 3. Lower than expected concentration of the compound reaching the channel. | 1. Characterize the β subunit expression profile of your cells. 2. Optimize and verify the free calcium concentration in your intracellular solution. 3. Ensure accurate dilution of your stock solution and efficient perfusion of the patch. |
| High variability between experiments | 1. Inconsistent β subunit expression levels between cell passages or tissue preparations. 2. Fluctuations in experimental conditions (temperature, pH, etc.). | 1. Use a stable cell line with consistent expression of BKα and the desired β subunit. 2. Maintain strict control over all experimental parameters. |
Data Presentation
Table 1: Comparative Activity of GoSlo-SR Compounds on BK Channels with and without β Subunits
Direct comparative data for this compound across all four β subunits is not currently available. The following table presents data for related compounds to illustrate the principle of β subunit-dependent and -independent activity.
| Compound | Channel Composition | ΔV½ (mV) at 10 µM | Fold Change in Efficacy (with β vs. without) | Reference |
| GoSlo-SR-5-6 | BKα | ~ -100 | - | [4] |
| BKα + β1 | ~ -100 | No significant change | [4] | |
| BKα + β4 | ~ -100 | No significant change | [4] | |
| GoSlo-SR-5-130 | BKα | Reduced by ~80% from native tissue | - | [4] |
| BKα + β1 | Efficacy restored to native levels | ~ 5-fold increase | [4] | |
| BKα + β4 | Efficacy restored to native levels | ~ 5-fold increase | [4] |
Experimental Protocols
Patch-Clamp Electrophysiology for Assessing this compound Activity
This protocol describes the inside-out patch-clamp technique for recording BK channel currents from HEK293 cells co-expressing the BK α and a β subunit.
a. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Co-transfect cells with plasmids encoding the human BK α subunit (KCNMA1) and the desired human β subunit (KCNMB1, KCNMB2, KCNMB3, or KCNMB4) using a suitable transfection reagent (e.g., Lipofectamine). A GFP-expressing plasmid can be co-transfected for easy identification of transfected cells.
-
Perform electrophysiological recordings 24-48 hours post-transfection.
b. Solutions:
-
Pipette (extracellular) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂; pH adjusted to 7.2 with KOH.
-
Bath (intracellular) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH. The free Ca²⁺ concentration can be adjusted by adding calculated amounts of CaCl₂.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the bath solution immediately before use.
c. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the pipette solution.
-
Identify transfected cells using fluorescence microscopy.
-
Form a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane in the cell-attached configuration.
-
Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.
-
Hold the membrane potential at a negative potential (e.g., -80 mV) and apply voltage steps or ramps to elicit BK channel currents.
-
Record baseline currents in the control bath solution.
-
Perfuse the patch with the bath solution containing the desired concentration of this compound and record the resulting currents.
-
Wash out the compound with the control bath solution to check for reversibility.
d. Data Analysis:
-
Measure the current amplitude at various voltages to construct current-voltage (I-V) relationships.
-
Calculate the channel conductance (G) as a function of voltage and normalize to the maximal conductance (Gmax).
-
Fit the conductance-voltage (G-V) curves with a Boltzmann function to determine the half-maximal activation voltage (V½).
-
Calculate the change in V½ (ΔV½) induced by this compound.
-
Generate concentration-response curves to determine the EC50 of this compound.
Mandatory Visualizations
Caption: Signaling pathway of BK channel activation by this compound.
Caption: Experimental workflow for troubleshooting this compound activity.
References
- 1. Molecular mechanism of pharmacological activation of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting unexpected results with GoSlo-SR-5-69
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated K+ (BK) channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent BK channel agonist.[1][2] Its primary mechanism involves interacting with the transmembrane domain of the BK channel α-subunit, specifically involving the S4/S5 linker and the S6 segment, to stabilize the open conformation of the channel pore.[1] This action shifts the voltage dependence of channel activation to more negative potentials, meaning the channel opens at lower levels of membrane depolarization and/or intracellular calcium.[1][2][3]
Q2: Does this compound require the presence of BK channel accessory β-subunits to exert its effect?
No, studies have shown that GoSlo-SR compounds do not require the β1-subunit to mediate their effects on BK channels.[1] However, the presence of accessory γ subunits (γ1–4) can differentially alter the efficacy of some GoSlo-SR compounds, which could be a consideration in experiments using tissues or cell lines with varying subunit expression.[4]
Q3: What is the expected potency (EC50) and efficacy (ΔV1/2) of this compound?
This compound is one of the most potent and efficacious BK channel openers developed to date.[2][3] You can expect an EC50 value of approximately 251 nM.[3] In terms of efficacy, application of 1 µM this compound should produce a shift in the half-maximal activation voltage (V1/2) of over -100 mV.[2][3]
Troubleshooting Guide
Issue 1: Reduced or No Effect of this compound
If you observe a smaller than expected shift in V1/2 or a complete lack of effect, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation or Purity Issues | Verify the purity of your this compound stock via HPLC.[5][6] Ensure it has been stored correctly, protected from light and moisture. Prepare fresh stock solutions. |
| Incorrect Final Concentration | Double-check all dilution calculations. Due to its high potency, even small errors in dilution can lead to significant changes in effect. Prepare fresh dilutions from a trusted stock. |
| Limited Compound Solubility | While this compound is designed for improved properties, related compounds have shown limited solubility at higher concentrations.[1] Visually inspect your final solution for any precipitation. If necessary, briefly sonicate the solution. |
| Presence of Modulatory Subunits | The expression of different accessory γ subunits (γ1–4) can alter the efficacy of some GoSlo-SR compounds.[4] If using a cell line or native tissue, characterize the expression of BK channel subunits to understand the specific channel composition. |
| Mutations in the Binding Site | The effects of GoSlo-SR compounds can be nearly abolished by specific point mutations in the S4/S5 linker (e.g., L227A) and the S6 segment (e.g., S317R, I326A).[1] If you are working with mutant channels, verify that the binding site is intact. |
Issue 2: High Variability in Experimental Results
High variability between experiments can be frustrating. The following table outlines common sources of variability and how to address them.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Intracellular Calcium Concentration | The activation of BK channels is dependent on intracellular Ca2+. Use a calcium chelator like EGTA or HEDTA in your pipette solution to clamp the free Ca2+ concentration at a known level (e.g., 100 nM).[5][6] |
| Temperature Fluctuations | BK channel gating is temperature-sensitive. Ensure all experiments are performed at a consistent and controlled temperature (e.g., 37°C).[6] |
| Voltage Protocol Differences | Ensure that the holding potential and voltage steps or ramps are consistent across all experiments to allow for accurate comparison of V1/2 shifts. |
| Cell Health and Passage Number | Use cells from a consistent passage number range, as ion channel expression can change over time in culture. Monitor cell health and discard any unhealthy cells. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on published data. These values can serve as a benchmark for your experiments.
| Parameter | Reported Value | Cell Type / Condition |
| EC50 | ~251 nM | Rabbit Bladder Smooth Muscle Cells[3] |
| ΔV1/2 (at 1 µM) | > -100 mV | Rabbit Bladder Smooth Muscle Cells[2][3] |
| ΔV1/2 (at 10 µM) | -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells[5] |
Experimental Protocols
Excised Inside-Out Patch-Clamp on Rabbit Bladder Smooth Muscle Cells
This protocol is adapted from studies characterizing the GoSlo-SR family of compounds.[3][5][6]
1. Cell Preparation:
-
Rabbit bladder smooth muscle cells (RBSMC) are isolated by enzymatic digestion.
-
Cells are plated on 35 mm Petri dishes and used for experiments.
2. Electrophysiology Solutions:
-
Symmetrical K+ Solutions (pH 7.2): Both the bath and pipette solutions contain:
-
140 mM KCl
-
10 mM HEPES
-
10 mM Glucose
-
-
Calcium Control:
-
For low Ca2+ (e.g., 100 nM), add 1 mM EGTA to the intracellular (bath) solution.
-
For higher Ca2+ concentrations (>300 nM), use 1 mM HEDTA.
-
3. Recording Configuration:
-
Experiments are performed using the excised, inside-out patch configuration.
-
A consistent temperature of 37°C should be maintained.[6]
4. Voltage Protocol:
-
Hold the patch at a negative potential (e.g., -60 mV).[6]
-
Elicit BK channel currents using voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) or voltage ramps.[4][6]
5. Data Analysis:
-
Generate conductance-voltage (G-V) curves by plotting normalized current as a function of voltage.
-
Fit the G-V curves with a Boltzmann equation to determine the V1/2.
-
Calculate the ΔV1/2 by subtracting the V1/2 in the presence of this compound from the control V1/2.
Visualizations
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound on the BK channel.
Caption: this compound binds to the BK channel's S4/S5 linker and S6 segment to promote opening.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting unexpected results with this compound.
Caption: A step-by-step guide for troubleshooting this compound experiments.
References
- 1. pnas.org [pnas.org]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. researchgate.net [researchgate.net]
GoSlo-SR-5-69 Technical Support Center: Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for users of GoSlo-SR-5-69, a potent activator of the large-conductance Ca2+-activated potassium (BK) channels. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel synthetic small molecule belonging to the anilinoanthraquinone class of compounds. It is a potent and efficacious activator (opener) of large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or Slo1.[1][2] Its primary mechanism of action is to shift the voltage-dependence of BK channel activation to more negative potentials, thereby increasing the channel's open probability at a given membrane potential and intracellular calcium concentration.[2] A related compound, GoSlo-SR-5-6, is known to interact with the S6 transmembrane segment and the S4/S5 linker of the BK channel α-subunit to mediate its effect.
Q2: Is there evidence for BK channel desensitization or tachyphylaxis with prolonged application of this compound?
Currently, there is no direct published evidence demonstrating desensitization (a decrease in response despite the continued presence of the agonist) or tachyphylaxis (a rapidly diminishing response to successive administrations of a drug) of BK channels upon prolonged or repeated application of this compound. The existing studies have primarily focused on the acute effects of the compound.
However, BK channel activity is known to be modulated by various cellular mechanisms, including phosphorylation by protein kinases such as PKA and PKC, which can lead to a decrease in channel activity.[3][4] It is plausible that long-term stimulation by a potent activator could engage these or other endogenous regulatory pathways, leading to a reduction in the observed current. Researchers investigating the long-term effects of this compound should consider this possibility.
Q3: What are the key pharmacological parameters of this compound?
The primary reported pharmacological data for this compound are summarized in the table below. These values were determined using patch-clamp electrophysiology on BK channels from rabbit bladder smooth muscle cells.
| Parameter | Value | Reference |
| EC50 | 251 nM | [2] |
| ΔV1/2 | > -100 mV (at 1 µM) | [2] |
Q4: How should I prepare and store this compound solutions?
This compound is soluble in DMSO up to 100 mM. For experimental use, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be stored at -20°C or -80°C to ensure stability. For aqueous experimental solutions, the final DMSO concentration should be kept low (typically <0.1%) to avoid off-target effects. Due to the limited solubility of related compounds in aqueous solutions, it is crucial to ensure that this compound does not precipitate in your final experimental buffer.
Q5: Does the presence of auxiliary β or γ subunits alter the effect of GoSlo compounds?
The effects of some GoSlo compounds can be influenced by the presence of auxiliary subunits. For instance, the deaminated derivative of a related compound, GoSlo-SR-5-130, is significantly less effective in the absence of β1 or β4 subunits. Conversely, the excitatory effects of GoSlo-SR-5-6 are largely unaffected by the co-expression of γ subunits. While specific data for this compound's interaction with all auxiliary subunits is not yet published, it is an important consideration, as the subunit composition of BK channels varies across different tissues and cell types.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observable effect of this compound | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.2. Precipitation: Compound has precipitated out of the aqueous experimental solution.3. Low BK channel expression: The cell type under investigation has a low density of BK channels.4. Incorrect experimental conditions: The membrane potential or intracellular Ca2+ concentration is not optimal for observing an effect. | 1. Prepare a fresh stock solution from powder. Aliquot stock solutions to minimize freeze-thaw cycles.2. Visually inspect the final solution for any precipitate. Consider vortexing or sonicating briefly. Ensure the final DMSO concentration is appropriate.3. Confirm BK channel expression using techniques like Western blot, qPCR, or by using a positive control activator (e.g., high intracellular Ca2+).4. Apply this compound at a membrane potential where there is a small basal BK current to maximize the chance of observing activation. |
| Variability in response between experiments | 1. Inconsistent compound concentration: Pipetting errors or serial dilution inaccuracies.2. Differences in cell health or passage number. 3. Fluctuations in experimental temperature. | 1. Prepare fresh dilutions for each experiment. Use calibrated pipettes.2. Use cells within a consistent passage number range. Monitor cell health and discard any unhealthy cultures.3. Ensure your experimental setup has stable temperature control, as BK channel gating is temperature-sensitive. |
| Diminishing response over time (potential desensitization) | 1. True desensitization: Cellular feedback mechanisms (e.g., phosphorylation) are reducing channel activity.2. Channel rundown: The stability of the patch or the health of the cell is declining over the course of the experiment.3. Compound instability: The compound is degrading in the aqueous solution over the duration of the experiment.4. Washout of essential intracellular factors: In excised patch configurations, essential cytosolic components for channel function or modulation may be lost. | 1. Test for reversibility: After observing a diminished response, wash out the compound and re-apply after a recovery period. A restored response would suggest desensitization.2. Monitor control parameters: In patch-clamp, monitor seal resistance and access resistance throughout the experiment. A stable recording is essential to rule out rundown.3. Prepare fresh experimental solutions and use them promptly.4. If desensitization is suspected, switch to a whole-cell or perforated-patch configuration to maintain the integrity of the intracellular environment. |
Experimental Protocols
Excised Inside-Out Patch-Clamp Electrophysiology
This protocol is adapted from studies characterizing GoSlo-SR compounds and is suitable for investigating the direct effects of this compound on BK channels.
1. Cell Preparation:
-
Culture cells expressing BK channels (e.g., HEK293 cells transfected with the BK α-subunit, or primary smooth muscle cells) on glass coverslips.
2. Pipette and Solution Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the pipette solution.
-
Pipette (extracellular) solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, 2 MgCl2. Adjust pH to 7.4 with KOH.
-
Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 10 Glucose. Adjust pH to 7.2 with KOH.
-
Prepare bath solutions with varying concentrations of free Ca2+ using a Ca2+ buffer (e.g., EGTA or HEDTA) and a calcium calculator program.
3. Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal on a cell in the cell-attached configuration.
-
Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration.
-
Perfuse the bath (now exposing the intracellular face of the membrane) with the control intracellular solution.
-
Apply voltage steps or ramps to elicit BK channel currents. A typical voltage protocol would be to hold the patch at a negative potential (e.g., -60 mV) and apply depolarizing steps to a range of positive potentials.
-
After recording baseline activity, perfuse the bath with the intracellular solution containing the desired concentration of this compound.
-
Record the channel activity in the presence of the compound and compare it to the baseline to determine the effect on channel gating.
Signaling Pathways and Workflows
Diagram 1: Proposed Mechanism of this compound Action
Diagram 2: Experimental Workflow for Testing Desensitization
References
- 1. BK channel modulators: a comprehensive overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BK channel - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The regulation of BK channel activity by pre- and post-translational modifications [frontiersin.org]
Technical Support Center: GoSlo-SR-5-69 Washout Procedures
This guide provides detailed protocols and troubleshooting advice for effectively washing out GoSlo-SR-5-69 from a perfusion system. Given that this compound is highly soluble in Dimethyl Sulfoxide (DMSO), the following procedures are designed to ensure the complete removal of the compound while maintaining the integrity of your perfusion apparatus.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for washing out this compound?
A1: Due to its high solubility, DMSO is the recommended primary solvent for the initial washout of this compound from the perfusion system. This compound is soluble up to 100 mM in DMSO.
Q2: My perfusion system contains components that are not compatible with DMSO. What should I do?
A2: It is critical to verify the material compatibility of all components of your perfusion system (including tubing, connectors, and reservoirs) with DMSO before initiating the washout protocol. Some common polymers like PVC are readily dissolved by DMSO. If your system contains incompatible materials, you will need to replace them with DMSO-resistant alternatives such as those made from polyolefins (e.g., polyethylene, polypropylene), though these may have other mechanical limitations. Alternatively, a multi-step washing procedure with a less aggressive solvent in which this compound has some solubility, followed by a thorough rinse, may be necessary. However, this is likely to be less effective than using DMSO.
Q3: How can I be sure that all the this compound has been removed from the system?
A3: To validate the cleaning process, you can collect a final rinse sample and analyze it for any residual this compound using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What should I do if I suspect there is still residual this compound in my system after following the standard washout protocol?
A4: If you suspect residual contamination, you can repeat the washout protocol, potentially increasing the duration of the solvent flushes. For persistent issues, consider disassembling the perfusion system for individual component cleaning or replacement if necessary. A troubleshooting flowchart is provided below for further guidance.
Experimental Protocols
Standard Washout Protocol for this compound
This protocol assumes all components of the perfusion system are compatible with DMSO.
-
Initial Purge with Air:
-
Disconnect the perfusion system from your experimental setup.
-
Purge the entire system with filtered air to remove any remaining experimental solution.
-
-
Primary Wash with DMSO:
-
Prepare a sufficient volume of high-purity, anhydrous DMSO.
-
Flush the entire perfusion system with DMSO at a moderate flow rate for at least 30 minutes. Ensure that the DMSO circulates through all tubing and components that were in contact with this compound.
-
-
Intermediate Rinse with Ethanol (B145695):
-
Following the DMSO wash, flush the system with 70% ethanol for 15-20 minutes. This step helps to remove the DMSO.
-
-
Final Rinse with Deionized Water:
-
Thoroughly flush the entire system with sterile, deionized water for at least 30 minutes. It is recommended to use hot distilled water (50-55°C) to aid in the removal of any remaining salts or residues.[1]
-
-
Drying:
-
Purge the system with filtered air or nitrogen gas until it is completely dry.
-
Data Presentation
| Washout Step | Reagent | Duration (minutes) | Flow Rate | Temperature (°C) | Purpose |
| Initial Purge | Filtered Air | 5 - 10 | Moderate | Ambient | To remove bulk experimental solution. |
| Primary Wash | Anhydrous DMSO | ≥ 30 | Moderate | Ambient | To dissolve and remove this compound. |
| Intermediate Rinse | 70% Ethanol | 15 - 20 | Moderate | Ambient | To remove DMSO. |
| Final Rinse | Deionized Water | ≥ 30 | Moderate | 50 - 55 | To remove ethanol and any remaining residues.[1] |
| Drying | Filtered Air/Nitrogen | Until Dry | Moderate | Ambient | To ensure the system is dry for the next experiment. |
Mandatory Visualization
Troubleshooting Logic for this compound Washout
References
Validation & Comparative
A Comparative Guide to BK Channel Openers: GoSlo-SR-5-69 vs. NS1619
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing the study of large-conductance Ca2+-activated potassium (BK) channels and their therapeutic potential. This guide provides an objective comparison of two prominent BK channel openers, GoSlo-SR-5-69 and NS1619, focusing on their performance based on available experimental data.
At a Glance: Key Performance Metrics
The following table summarizes the core quantitative data for this compound and NS1619, offering a clear comparison of their potency and efficacy as BK channel activators.
| Parameter | This compound | NS1619 | Reference(s) |
| Potency (EC50) | ~251 nM | ~10-30 µM (smooth muscle relaxation)[1][2] | [3][4][5][6] |
| Efficacy (ΔV1/2) | > -100 mV at 1 µM | Not typically reported in ΔV1/2 | [3][4][7] |
| Selectivity | Also activates Kv7 channels | Known off-target effects on L-type Ca2+ channels, voltage-dependent K+ channels, and KATP channels | [2][8] |
| Mechanism of Action | Interacts with the transmembrane domain (S4/S5 linker and S6 segment) of the BK channel α-subunit to enhance pore opening. | Binds to a site on the channel, inducing a conformational change that stabilizes the open state.[9] | [10] |
Delving into the Mechanisms: How They Work
The distinct chemical structures of this compound and NS1619 translate into different modes of interaction with the BK channel, influencing their potency and selectivity.
This compound , a member of the GoSlo-SR family of compounds, demonstrates high potency and efficacy.[3][4] It directly interacts with the transmembrane domain of the BK channel's α-subunit, specifically involving the S4/S5 linker and the S6 segment, to facilitate channel opening.[10] This interaction leads to a significant negative shift in the voltage dependence of activation, making the channel more likely to open at physiological membrane potentials.[3][4][10]
NS1619 , a benzimidazolone derivative, also activates BK channels by promoting their open state.[1][9] Its proposed mechanism involves binding to a specific site on the channel, which then triggers a conformational change that stabilizes the open configuration of the channel pore.[9] However, the utility of NS1619 as a selective research tool is hampered by its relatively low potency and its documented off-target effects on other ion channels, including L-type Ca2+ channels and other potassium channels.[2][11]
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental considerations, the following diagrams illustrate the BK channel signaling pathway, a typical experimental workflow for comparing BK channel openers, and the logical relationship of their pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BK channel activation by NS-1619 is partially mediated by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. bio-techne.com [bio-techne.com]
- 7. physoc.org [physoc.org]
- 8. Vasodilation of rat skeletal muscle arteries by the novel BK channel opener GoSlo is mediated by the simultaneous activation of BK and Kv7 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
GoSlo-SR-5-69 Demonstrates Superior Potency in Activating BK Channels Compared to Related Compounds
A comprehensive analysis of experimental data reveals that GoSlo-SR-5-69 is a highly potent and efficacious activator of large conductance Ca2+-activated K+ (BK) channels, outperforming other compounds in the GoSlo-SR series. With an EC50 of 251 nM, this compound significantly shifts the voltage required for half-maximal channel activation, making it a standout compound for researchers in pharmacology and drug development.
The GoSlo-SR family of compounds, a series of novel anthraquinone (B42736) derivatives, has been systematically evaluated for their ability to modulate BK channel activity. Experimental evidence consistently points to this compound as the most potent member of this series synthesized to date.[1][2] Its efficacy is highlighted by its ability to shift the half-maximal activation voltage (V1/2) by over -100 mV at a concentration of 1 µM.[1][2]
Comparative Potency of GoSlo-SR Compounds
The potency of the GoSlo-SR compounds is primarily assessed by their EC50 values and their effect on the V1/2 of BK channel activation. A lower EC50 value indicates a higher potency, as a lower concentration of the compound is required to achieve a half-maximal response. The shift in V1/2 (ΔV1/2) to more negative voltages signifies that the channel is easier to open at physiological membrane potentials.
A comparison of this compound with other analogs reveals a clear structure-activity relationship. The introduction of a tetrahydro-2-naphthalene derivative in this compound appears to be a key factor in its enhanced potency.[1][2] For instance, while other efficacious members of the family, such as GoSlo-SR-5-44, also produce significant shifts in V1/2, this compound is distinguished by its remarkably low EC50 value.[3]
| Compound | EC50 | ΔV1/2 (mV) at 1 µM | Key Structural Feature |
| This compound | 251 nM [1][2][4] | > -100 mV [1][2] | Tetrahydro-2-naphthalene derivative[1][2] |
| GoSlo-SR-5-6 | ~2.3 µM[3] | ~ -110 mV (at 10 µM)[5] | Anilinoanthraquinone |
| GoSlo-SR-5-44 | ~2.4 µM[3] | -142 ± 8 mV (at 10 µM)[3] | Meta-CF3 and para-methyl phenyl ring |
| GoSlo-SR-5-95 | Not Reported | -94 ± 9 mV[6] | 2-naphthylamino ring |
| Cyclopentane derivative | Not Reported | -24 ± 6 mV[1][2] | Anilinoanthraquinone with cyclopentane |
| Cyclohexane derivative | Not Reported | -54 ± 8 mV[1][2] | Anilinoanthraquinone with cyclohexane |
| Cycloheptane derivative | Not Reported | -61 ± 6 mV[1][2] | Anilinoanthraquinone with cycloheptane |
| Cyclooctane derivative | Not Reported | -106 ± 6 mV[1][2] | Anilinoanthraquinone with cyclooctane |
Experimental Protocols
The characterization of the GoSlo-SR compounds was performed using the excised, inside-out configuration of the patch-clamp technique on single bladder smooth muscle cells from rabbits.[1][2][3]
Cell Preparation:
-
Rabbits were humanely euthanized with pentobarbitone (125 mg/kg, I.V.).[3]
-
The bladder was removed and smooth muscle strips were cut into 1 mm³ pieces.[3]
-
Single bladder smooth muscle cells were isolated as previously described.[3]
-
Cells were plated in 35mm Petri dishes for subsequent electrophysiological recording.[3]
Electrophysiology:
-
Experiments were conducted at 37°C using the excised inside-out patch configuration.[3]
-
Symmetrical K+ solutions (pH 7.2) were used, containing 140 mM KCl, 10 mM Glucose, and 10 mM HEPES.[3]
-
The free Ca2+ concentration was controlled using either 1 µM EGTA (for [Ca2+] 100 nM) or 1 µM HEDTA (for [Ca2+] > 300 nM), with the final concentration determined using Chelator software.[3]
-
Patches were held at a membrane potential of -60 mV.[3]
-
BK channel currents were evoked by voltage ramps of 100 mV/sec.[3]
-
The identity of BK channels was confirmed by their large single-channel conductance (~330 pS), reversal potential near the K+ equilibrium potential, and blockade by the specific BK channel blocker penitrem A (100 nM).[3][6]
Compound Synthesis: The GoSlo-SR compounds were synthesized via a microwave-assisted copper-catalyzed Ullmann coupling reaction.[3] The structure of each compound was confirmed by 1H NMR and high-resolution mass spectrometry, and purity was determined by HPLC.[3]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the experimental workflow for assessing the potency of GoSlo-SR compounds on BK channels.
Caption: Experimental workflow for determining the potency of GoSlo-SR compounds.
The provided data and experimental protocols underscore the rigorous process of identifying and characterizing potent BK channel openers. The superior profile of this compound makes it a valuable pharmacological tool for studying the physiological and pathophysiological roles of BK channels and a promising lead compound for the development of novel therapeutics targeting conditions such as overactive bladder, hypertension, and erectile dysfunction.[5]
References
Comparative Guide to the Specificity of GoSlo-SR-5-69 for BK Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GoSlo-SR-5-69, a potent activator of the large-conductance Ca2+-activated potassium (BK) channels, with other alternative BK channel modulators. The following sections detail its specificity, supported by experimental data, and provide methodologies for the key experiments cited.
Executive Summary
This compound is a highly potent and efficacious activator of BK channels, demonstrating an EC50 in the nanomolar range and a significant negative shift in the half-maximal activation voltage (V1/2)[1][2][3][4]. While it stands out for its potency, emerging evidence suggests that compounds from the GoSlo-SR family may exhibit some off-target activity, particularly on certain subtypes of voltage-gated potassium (Kv7) channels. This guide compares this compound with other notable BK channel modulators, NS11021 and BMS-204352, to provide a clearer perspective on its specificity.
Data Presentation: Quantitative Comparison of BK Channel Modulators
The table below summarizes the key quantitative data for this compound and its comparators.
| Compound | Target | EC50 / Potency | Efficacy (ΔV1/2) | Selectivity Profile |
| This compound | BK Channel Activator | ~251 nM [1][2][3] | ~ -104 mV [3] | May activate Kv7.1, Kv7.4, and Kv7.5 channels (based on data for the related compound GoSlo-SR-5-6). Comprehensive selectivity panel data is not publicly available. |
| NS11021 | BK Channel Activator | EC50 in the range of 0.4–2.1 μM[5] | Induces a 62-fold increase in the intrinsic open probability (Po)[5] | Reported to have no modulatory effect on a variety of Kv, Na+, and Ca2+ channels at concentrations <10 μM[2][6]. |
| BMS-204352 | BK Channel Activator | Activator | Activator | Non-selective opener of BK channels and also activates Kv7.2, Kv7.4, and Kv7.5 channels[7]. |
Experimental Protocols
A crucial technique for validating the specificity of ion channel modulators is electrophysiology, particularly the patch-clamp method. Automated patch-clamp systems have become instrumental for high-throughput screening of compound libraries against a panel of ion channels to determine their selectivity.
Automated Patch-Clamp Protocol for Ion Channel Selectivity Screening
This protocol provides a general framework for assessing the selectivity of a compound like this compound against a panel of different ion channels expressed in a stable cell line (e.g., CHO or HEK293 cells).
1. Cell Preparation:
-
Culture cells stably expressing the desired ion channel subunit(s).
-
Harvest the cells at optimal confluency and prepare a single-cell suspension.
-
"Assay ready" cells can be prepared by electroporation with the relevant ion channel plasmids and then used for automated patch clamping[8].
2. Automated Patch-Clamp System Setup:
-
Utilize a high-throughput automated patch-clamp system (e.g., Syncropatch 768 PE, IonFlux Mercury)[8][9].
-
Prime the system with the appropriate internal and external solutions. The composition of these solutions will vary depending on the ion channel being studied.
3. Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions to obtain a range of concentrations for dose-response analysis.
4. Electrophysiological Recording:
-
Load the cell suspension and compound plate into the automated patch-clamp system.
-
The system will automatically perform cell capture, seal formation (aiming for giga-ohm seals), and whole-cell configuration.
-
Apply a specific voltage protocol to elicit currents from the target ion channel. This protocol will be tailored to the gating properties of the channel being investigated[9][10].
-
Record baseline channel activity.
-
Apply the test compound at various concentrations and record the resulting changes in channel activity.
-
Include positive and negative controls (e.g., a known activator and blocker of the channel) to validate the assay.
5. Data Analysis:
-
Analyze the recorded currents to determine parameters such as current amplitude, activation and inactivation kinetics, and shifts in the voltage-dependence of activation.
-
Generate dose-response curves to calculate the EC50 or IC50 of the compound for each ion channel tested.
-
A significant effect on a channel other than the primary target indicates off-target activity.
Mandatory Visualizations
Signaling Pathway of BK Channel Activation
Caption: A diagram illustrating the dual activation of BK channels by membrane depolarization and intracellular calcium, and direct activation by this compound.
Experimental Workflow for Specificity Validation
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NS 11021 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. physoc.org [physoc.org]
- 5. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NS 11021 | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. maxcyte.com [maxcyte.com]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
GoSlo-SR-5-69: A Comparative Guide to its Effects on BK Channel Splice Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of GoSlo-SR-5-69, a potent activator of large conductance Ca2+-activated K+ (BK) channels, on different BK channel splice variants. While direct comparative studies of this compound across a wide array of splice variants are limited, this guide leverages data on its effects on native BK channels and detailed investigations of the closely related compound, GoSlo-SR-5-6, to provide insights into its potential for splice variant-specific activity.
This compound: A Potent BK Channel Activator
This compound is a member of the GoSlo-SR family of anilinoanthraquinone derivatives. It is recognized as one of the most potent and efficacious BK channel openers synthesized to date.[1] In native BK channels, such as those from rabbit bladder smooth muscle cells, this compound demonstrates an EC50 of 251 nM.[1][2] At a concentration of 1 µM, it can shift the half-maximal activation voltage (V1/2) by more than -100 mV, significantly increasing the channel's open probability at physiological membrane potentials.[1]
Splice Variant-Specific Effects: Insights from GoSlo-SR-5-6
The BK channel α-subunit is encoded by the KCNMA1 gene, which undergoes extensive alternative splicing, leading to a diversity of channel isoforms with distinct functional properties.[3] Research on GoSlo-SR-5-6, a close analog of this compound, reveals that the effects of this class of compounds can be dramatically influenced by the splice variant of the BK channel.
A key example is the Slo1_9a splice variant, which is predominantly expressed in the brain. This variant contains an alternative exon 9, altering the linker region that connects the S6 transmembrane segment to the intracellular RCK1 domain. Studies have shown that the activating effect of GoSlo-SR-5-6 is significantly reduced in the Slo1_9a variant compared to the wild-type channel.
Comparative Data: GoSlo-SR-5-6 Effects on Wild-Type vs. Slo1_9a BK Channels
| Compound | BK Channel Variant | Concentration | Change in Half-Maximal Activation Voltage (ΔV1/2) | Reference |
| GoSlo-SR-5-6 | Rabbit BK α-subunits (rWT) | 10 µM | -121 ± 4 mV | |
| GoSlo-SR-5-6 | Slo1_9a | 10 µM | -38 ± 8 mV |
This significant reduction in efficacy for the Slo1_9a variant suggests that the S6-RCK1 linker region is a critical determinant for the modulatory action of the GoSlo-SR family of compounds.
Experimental Protocols
The following is a detailed methodology for key experiments cited in this guide, primarily based on the electrophysiological recordings of GoSlo-SR compound effects on BK channels expressed in HEK293 cells.
Cell Culture and Transfection
-
Cell Line: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), penicillin, and streptomycin.
-
Transfection: Cells are transiently transfected with cDNA encoding the desired BK channel α-subunit splice variant (e.g., rabbit wild-type or human Slo1_9a). Site-directed mutagenesis can be employed to create specific point mutations.
-
Incubation: Transfected cells are plated on 35 mm Petri dishes and maintained in culture at 37°C in a 5% CO2 atmosphere prior to electrophysiological recordings.
Electrophysiological Recordings (Excised Inside-Out Patch-Clamp)
-
Solutions: Symmetrical 140 mM K+ solutions are used, containing either 1 mM EGTA (for 100 nM free Ca2+) or 1 mM HEDTA (for higher Ca2+ concentrations). The pH is adjusted to 7.2.
-
Patch Configuration: Experiments are performed at 37°C using the excised inside-out patch configuration.
-
Voltage Protocol: Patches are held at a holding potential of -60 mV. BK channel currents are evoked by voltage steps ranging from -100 mV to +200 mV, followed by repolarization to -80 mV.
-
Data Acquisition and Analysis: Peak currents during the voltage steps are measured, corrected for the driving force, and used to construct activation curves. The half-maximal activation voltage (V1/2) is determined by fitting the activation curves with a Boltzmann function. The effect of the compound is quantified by the change in V1/2 (ΔV1/2).
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing the effects of GoSlo-SR compounds on BK channel splice variants and the logical relationship of the differential effects observed.
Conclusion
This compound is a highly potent activator of BK channels. While comprehensive data on its effects across a full spectrum of BK channel splice variants is not yet available, evidence from the closely related compound GoSlo-SR-5-6 strongly indicates that the efficacy of this class of activators is dependent on the specific splice variant of the BK channel α-subunit. The reduced sensitivity of the brain-specific Slo1_9a variant highlights the importance of the S6-RCK1 linker region in the mechanism of action of GoSlo-SR compounds. These findings are critical for researchers in drug development, as they suggest the potential for designing splice variant-selective BK channel modulators to achieve tissue-specific therapeutic effects and minimize off-target actions. Further research is warranted to fully characterize the pharmacological profile of this compound on a wider range of BK channel isoforms.
References
Comparative Efficacy of GoSlo-SR-5-69: A Cross-Species Analysis of a Potent BK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated potassium (BK) channels, with its structural analogs. The data presented is compiled from various studies to offer an objective overview of its performance, supported by detailed experimental protocols and a visualization of its mechanism of action.
Quantitative Efficacy Comparison
The following tables summarize the efficacy of this compound and related compounds from the GoSlo-SR family. The primary measure of efficacy is the half-maximal effective concentration (EC50) and the shift in the voltage required for half-maximal activation (ΔV½) of the BK channel. A more negative ΔV½ indicates a greater potentiation of channel opening at a given calcium concentration.
Efficacy in Rabbit Bladder Smooth Muscle Cells
The majority of in-depth efficacy studies for this compound have been conducted on BK channels from rabbit bladder smooth muscle cells. This tissue provides a native environment for studying the compound's effects on smooth muscle relaxation.
| Compound | Concentration (µM) | ΔV½ (mV) | EC50 (nM) | Reference |
| This compound | 1 | -113 ± 10 | 189 (65-546 95% CI) | [1] |
| GoSlo-SR-5-6 | 10 | ~ -100 | ~ 2000 | [1] |
| GoSlo-SR-5-65 | 10 | -116 ± 10 | Not Reported | [1][2] |
| GoSlo-SR-5-95 | 1 | -94 ± 9 | Not Reported | [1][2] |
| GoSlo-SR-5-103 | 10 | -44 ± 4 | Not Reported | [1][2] |
Efficacy on Human Recombinant BK Channels (HEK293 Cells)
While direct data for this compound on human BK channels is limited, studies on the closely related compound, GoSlo-SR-5-6, provide insights into the efficacy of the GoSlo-SR family in a human cell line expressing recombinant BK channels.
| Compound | Concentration (µM) | Cell Line | Target | ΔV½ (mV) | Reference |
| GoSlo-SR-5-6 | 10 | HEK293 | hBKα | -103 ± 4 | [3] |
| GoSlo-SR-5-6 | 10 | HEK293 | hBKαγ1 | -86 ± 3 | [3] |
Note: The available data for a direct cross-species comparison of this compound efficacy is limited. While potent in rabbit tissues, further studies are required to quantify its efficacy in other species such as rat, mouse, and human tissues to fully establish its comparative pharmacology. One study indicated that GoSlo-SR compounds are effective relaxants in rat vascular smooth muscle, though specific quantitative data for this compound was not provided.[4] In nematodes (Brugia malayi and Onchocerca volvulus), this compound did not act as a direct agonist but as a positive allosteric modulator of the SLO-1 K channel, potentiating the effects of the anthelmintic drug emodepside (B1671223).[5]
Mechanism of Action Signaling Pathway
This compound and other GoSlo-SR compounds are believed to activate BK channels by binding to the channel protein and stabilizing its open conformation. This allosteric modulation results in a leftward shift of the voltage-activation curve, meaning the channel is more likely to be open at physiological membrane potentials and calcium concentrations. This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle cells or reduction in neuronal excitability.
Caption: Proposed mechanism of action for this compound on BK channels.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the cited literature for assessing the efficacy of GoSlo-SR compounds.
Cell Preparation and Electrophysiology (Rabbit Bladder Smooth Muscle Cells)
-
Tissue Preparation: Rabbits are humanely euthanized, and their bladders are excised. The bladder smooth muscle is dissected and cut into small pieces.[1]
-
Cell Isolation: Single smooth muscle cells are isolated by enzymatic digestion.[1]
-
Patch-Clamp Recording: The excised, inside-out patch-clamp configuration is used to record BK channel activity.[1][6]
-
Solutions: Symmetrical K+ solutions are used for the bath and pipette, typically containing (in mM): 140 KCl, 10 HEPES, 10 Glucose, with pH adjusted to 7.2. The intracellular solution contains Ca2+ buffered with EGTA or HEDTA to achieve desired free Ca2+ concentrations (e.g., 100 nM).[1]
-
Data Acquisition: BK channel currents are evoked by voltage ramps or steps. The voltage for half-maximal activation (V½) is determined by fitting the conductance-voltage relationship with a Boltzmann function.[1]
-
Compound Application: GoSlo-SR compounds are dissolved in DMSO to create stock solutions and then diluted to their final concentrations in the bath solution.
Recombinant Channel Expression and Recording (HEK293 Cells)
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the human BK channel α-subunit (hBKα) and, in some cases, auxiliary γ-subunits.[3]
-
Electrophysiology: Whole-cell or inside-out patch-clamp recordings are performed on transfected cells.
-
Solutions and Data Analysis: Similar solutions and data analysis methods as described for native cells are used to determine the effect of the compounds on the V½ of channel activation.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a BK channel opener like this compound.
Caption: A generalized workflow for electrophysiological assessment of this compound efficacy.
References
- 1. physoc.org [physoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound | PLOS Pathogens [journals.plos.org]
- 6. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
GoSlo-SR-5-69: A Comparative Guide to a Potent BK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GoSlo-SR-5-69, a potent activator of the large conductance Ca2+-activated K+ (BK) channel, also known as the Slo1 channel. The information presented herein is based on published experimental data to assist researchers in evaluating its suitability for their studies.
Introduction
This compound is a novel synthetic small molecule belonging to the GoSlo-SR family of anthraquinone (B42736) derivatives.[1][2] These compounds are potent openers of BK channels, causing a significant negative shift in the voltage required for their half-maximal activation (V1/2).[1][2] The BK channel, encoded by the KCNMA1 gene, plays a crucial role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[3] Its modulation by small molecules like this compound holds therapeutic potential for conditions such as overactive bladder and erectile dysfunction.[4][5]
Performance Comparison
This compound stands out for its high potency and efficacy in activating BK channels. The following table summarizes its performance in comparison to other members of the GoSlo-SR family and another known BK channel activator, NS1619. The data is derived from electrophysiological studies on rabbit bladder smooth muscle cells.
| Compound | Concentration | Effect on V1/2 (ΔV1/2 in mV) | EC50 | Reference |
| This compound | 1 µM | -113 ± 10 | 189 nM (or 251 nM) | [1][2][6][7] |
| GoSlo-SR-5-6 | 10 µM | > -100 | ~3 µM | [4] |
| GoSlo-SR-5-95 | 1 µM | -94 ± 9 | Not Reported | [6] |
| GoSlo-SR-5-65 | 10 µM | -116 ± 10 | Not Reported | [6] |
| GoSlo-SR-5-103 | 10 µM | -44 ± 4 | Not Reported | [6] |
| Cyclopentane derivative | Not Specified | -24 ± 6 | Not Reported | [1][2] |
| Cyclohexane derivative | Not Specified | -54 ± 8 | Not Reported | [1][2] |
| Cycloheptane derivative | Not Specified | -61 ± 6 | Not Reported | [1][2] |
| Cyclooctane derivative | Not Specified | -106 ± 6 | Not Reported | [1][2] |
| NS1619 | High Concentrations | Varies | Not Specified for direct V1/2 shift | [3] |
Note: A more negative ΔV1/2 indicates a greater activation of the BK channel at a given membrane potential. A lower EC50 value signifies higher potency. NS1619 is known to have off-target effects at higher concentrations, affecting other ion channels and cellular processes.[3]
Mechanism of Action
This compound and other GoSlo compounds are believed to interact with the transmembrane domain of the Slo1 α-subunit.[4] Studies suggest that their binding stabilizes the open conformation of the channel pore and the activated state of the voltage sensors.[4] This allosteric modulation enhances the channel's open probability at more negative membrane potentials, effectively lowering the threshold for its activation. Unlike some other BK channel modulators, the action of GoSlo compounds does not require the presence of the auxiliary β1-subunit.[4]
Experimental Protocols
The primary method used to characterize this compound and its analogs is the excised, inside-out patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel activity in a small patch of cell membrane.
1. Cell Preparation:
-
Smooth muscle cells are isolated from rabbit bladder tissue by enzymatic digestion.[6][7]
-
The isolated cells are plated on petri dishes for electrophysiological recording.[6][7]
2. Patch-Clamp Recording:
-
An excised, inside-out patch configuration is established.[1][2][6][7]
-
The patch of membrane is held at a negative potential (e.g., -60 mV).[6][7]
-
BK channel currents are evoked by applying voltage ramps (e.g., 100 mV/s).[6][7]
-
Symmetrical K+ solutions are used in the bath and pipette to isolate K+ currents.[6][7]
3. Data Analysis:
-
The voltage at which the channel open probability is half-maximal (V1/2) is determined from the current-voltage relationship.
-
The change in V1/2 (ΔV1/2) is calculated by comparing the V1/2 in the absence and presence of the test compound.
-
The EC50 is determined by plotting the ΔV1/2 against a range of compound concentrations.[4]
Conclusion
This compound is a highly potent and efficacious activator of the BK channel, demonstrating a significant leftward shift in the voltage-dependence of activation at nanomolar concentrations. Its performance surpasses that of many of its analogs and other known BK channel openers. The detailed experimental protocols provided allow for the replication of these findings and facilitate the comparative evaluation of other novel compounds against this benchmark. For researchers in neuroscience, cardiovascular pharmacology, and urology, this compound represents a valuable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. physoc.org [physoc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to GoSlo-SR-5-69 and Endogenous BK Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the synthetic BK channel activator, GoSlo-SR-5-69, and prominent endogenous activators of the large-conductance calcium-activated potassium (BK) channel. The objective is to offer a clear perspective on their respective potencies, mechanisms of action, and experimental characterizations to aid in research and drug development endeavors.
Executive Summary
The large-conductance calcium-activated potassium (BK) channel is a critical regulator of neuronal excitability and smooth muscle tone, making it a prime target for therapeutic intervention in a variety of disorders, including overactive bladder, hypertension, and neurological diseases.[1] Activation of BK channels leads to potassium efflux, cell hyperpolarization, and a subsequent reduction in cellular excitability.[1] While the body utilizes a range of endogenous molecules to modulate BK channel activity, synthetic activators like this compound have been developed to achieve more potent and specific effects. This guide directly compares the synthetic activator this compound with two key classes of endogenous activators: the fatty acid derivative arachidonic acid (AA) and the steroid hormone 17β-estradiol.
This compound stands out for its high potency and efficacy in directly activating the BK channel's α-subunit. In contrast, the effects of endogenous activators are often contingent on the presence of regulatory β-subunits and can involve more complex signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and the selected endogenous activators. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Activator | EC50 | Target | Key Findings | Reference |
| This compound | ~189 nM - 251 nM | BK Channel (α-subunit) | Potent and efficacious activator, significantly shifts the voltage dependence of activation to more negative potentials. | [2][3] |
| Arachidonic Acid | ~4.13 µM (at +110 mV) | BK Channel (α/β1 subunit complex) | Requires the β1 subunit for activation. | [4] |
| 17β-Estradiol | EC50 of ~80 pM in MCF-7 cells; µM range for acute activation in vascular smooth muscle | BK Channel (β1 subunit-dependent) | Can have both acute, non-genomic effects and long-term, genomic effects on channel expression. | [3][5] |
| Activator | ΔV1/2 (Shift in Half-Maximal Activation Voltage) | Experimental Conditions | Reference |
| This compound | > -100 mV (at 1 µM) | Excised inside-out patches from rabbit bladder smooth muscle cells. | [2][3] |
| Arachidonic Acid | Significant leftward shift (quantitative value not specified in the same format) | Inside-out macropatches from Xenopus laevis oocytes expressing BK α/β1 channels. | |
| 17β-Estradiol | ~ -35 mV (on gating currents) | Xenopus laevis oocytes expressing BK α/β1 channels. | [3] |
Mechanism of Action and Signaling Pathways
The mechanisms by which this compound and endogenous activators modulate BK channel activity differ significantly, particularly in their reliance on accessory subunits and downstream signaling cascades.
This compound: Direct Channel Gating Modulation
This compound and its analogs directly interact with the pore-forming α-subunit of the BK channel. Mutagenesis studies have indicated that the binding site involves the S4/S5 linker and the S6 transmembrane segment. This interaction stabilizes the open conformation of the channel, thereby increasing the probability of channel opening at more negative membrane potentials. A key characteristic of the GoSlo family of compounds is that their primary activating effect does not require the presence of the regulatory β1-subunit, although some derivatives exhibit altered efficacy in the presence of different β or γ subunits.[4]
Endogenous Activators: Subunit-Dependent and Diverse Mechanisms
Arachidonic Acid (AA): The activating effect of AA on BK channels is critically dependent on the presence of the β1 auxiliary subunit.[6] AA is thought to interact with the α/β1 complex, leading to a stabilization of the voltage sensor domain (VSD) in its active configuration. This allosteric modulation enhances the channel's open probability. The activation by AA is direct and does not appear to rely on its metabolites.[7]
17β-Estradiol: This steroid hormone exhibits both rapid, non-genomic and slower, genomic effects on BK channels.
-
Non-Genomic Pathway: Similar to AA, the acute activation of BK channels by 17β-estradiol is dependent on the β1 subunit.[3] It is proposed to bind to a hydrophobic pocket within the second transmembrane domain of the β1 subunit, which in turn stabilizes the voltage sensor of the α-subunit in its active state.[3][8] This leads to an increased channel open probability.
-
Genomic Pathway: 17β-estradiol can also regulate the transcription of the genes encoding the α and β subunits of the BK channel, typically through estrogen receptor β (ERβ).[2][9] This leads to an increased expression of channel subunits on the cell surface over a longer timescale (hours to days).
Experimental Protocols
The characterization of BK channel activators predominantly relies on electrophysiological techniques, particularly the patch-clamp method.
Excised Inside-Out Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the direct effects of compounds on ion channels. The general protocol used for characterizing this compound is as follows:
-
Cell Preparation: Rabbit bladder smooth muscle cells or a heterologous expression system (e.g., HEK293 cells) expressing the BK channel subunits are cultured.[2][6]
-
Patch Excision: A glass micropipette with a high-resistance seal is used to excise a small patch of the cell membrane, with the intracellular face of the membrane exposed to the bath solution (inside-out configuration).[2]
-
Solution Exchange: The excised patch is perfused with a solution containing a known concentration of the activator (e.g., this compound). The intracellular solution typically contains a buffered concentration of Ca2+ to study the calcium-dependence of activation.[2][6]
-
Voltage Protocol and Data Acquisition: A series of voltage steps or ramps are applied across the membrane patch to elicit channel opening. The resulting ionic currents are recorded and amplified.
-
Data Analysis: The current-voltage relationships are analyzed to determine the half-maximal activation voltage (V1/2) and the effect of the compound on shifting this parameter. Dose-response curves are generated to calculate the EC50 value.[2]
Conclusion
This compound is a highly potent and efficacious synthetic activator of BK channels that acts directly on the α-subunit, largely independent of the β1-subunit for its primary effect. This contrasts with endogenous activators like arachidonic acid and 17β-estradiol, whose mechanisms are often dependent on the presence of the β1-subunit and can involve more intricate signaling pathways, including genomic regulation in the case of 17β-estradiol.
The direct and potent action of this compound makes it a valuable tool for dissecting the physiological roles of BK channels and a promising scaffold for the development of novel therapeutics targeting conditions associated with cellular hyperexcitability. The study of endogenous activators, on the other hand, provides crucial insights into the physiological regulation of BK channels and highlights the importance of considering the specific subunit composition of BK channels in different tissues when designing targeted therapies. This comparative guide underscores the distinct advantages and mechanistic nuances of synthetic versus endogenous BK channel activators, providing a foundational understanding for researchers in the field.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. 17β-Estradiol Upregulated Expression of α and β Subunits of Larger-Conductance Calcium-Activated K(+) Channels (BK) via Estrogen Receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular nature of the 17β-Estradiol binding site in the voltage- and Ca2+-activated K+ (BK) channel β1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositori.upf.edu [repositori.upf.edu]
- 5. Modulation of BKCa channel gating by endogenous signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid effect on the allosteric gating mechanism of BK (Slo1) channels associated with the β1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-subunit-dependent modulation of hSlo BK current by arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular nature of the 17β-Estradiol binding site in the voltage- and Ca2+-activated K+ (BK) channel β1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Differential Efficacy of GoSlo-SR-5-69 on BK Channels in the Presence of Gamma Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated K+ (BK) channels, on channels with and without the presence of auxiliary gamma (γ) subunits. The objective is to furnish researchers and drug development professionals with detailed experimental data, protocols, and visual aids to understand the nuanced modulation of BK channels by this compound, which is crucial for developing tissue-specific therapeutic agents.
Large-conductance Ca2+- and voltage-activated potassium (BK) channels are key regulators of cellular excitability in a wide array of tissues, including smooth muscle and neurons.[1][2][3] Their function is finely tuned by accessory subunits, such as the beta (β) and gamma (γ) subunits, which impart tissue-specific biophysical and pharmacological properties.[4][5][6] The GoSlo family of compounds, including this compound, are potent BK channel openers with therapeutic potential for conditions like overactive bladder and hypertension.[1][3][7] However, the efficacy of these compounds can be significantly altered by the presence of auxiliary subunits.[1][2]
Comparative Efficacy of GoSlo Analogs on BKα vs. BKαγ Channels
While direct comparative data for this compound across all gamma subunits is limited, studies on its close structural analog, GoSlo-SR-5-6, provide significant insights into the differential effects. The following tables summarize the shift in the half-maximal activation voltage (ΔV½), a measure of drug efficacy, for GoSlo-SR-5-6 and the more efficacious analog GoSlo-SR-5-44 in the absence and presence of different gamma subunits (γ1-γ4).[2][8] A more negative ΔV½ indicates a greater potentiation of channel opening at a given voltage.
Table 1: Effect of GoSlo-SR-5-6 (10 µM) on BK Channel Activation [2]
| Channel Composition | ΔV½ (mV) | Statistical Significance (vs. BKα) |
| BKα | -103 ± 4 | N/A |
| BKαγ1 | -86 ± 3 | Not Significant |
| BKαγ2 | -99 ± 8 | Not Significant |
| BKαγ3 | -91 ± 3 | Not Significant |
| BKαγ4 | -108 ± 7 | Not Significant |
Table 2: Effect of GoSlo-SR-5-44 (3 µM) on BK Channel Activation [2][8]
| Channel Composition | ΔV½ (mV) | Statistical Significance (vs. BKα) |
| BKα | -76 ± 3 | N/A |
| BKαγ1 | -23 ± 3 | p < 0.001 |
| BKαγ2 | -36 ± 1 | Significantly Reduced |
| BKαγ3 | -47 ± 5 | Significantly Reduced |
| BKαγ4 | -82 ± 5 | Not Significantly Different |
These data highlight that the activating effect of GoSlo-SR-5-6 is largely unaffected by the presence of γ1-γ4 subunits.[2] In contrast, the more efficacious opener, GoSlo-SR-5-44, shows a significantly reduced effect in the presence of γ1, γ2, and γ3 subunits, with the most dramatic reduction observed for γ1.[2][8] This suggests that subtle structural modifications in the GoSlo compounds can dramatically alter their effectiveness on BK channels depending on the associated gamma subunit.[3][8]
Signaling Pathway and Mechanism of Action
BK channels are allosterically modulated by intracellular Ca2+ and membrane voltage.[9] The binding of Ca2+ to the large intracellular C-terminal domain and membrane depolarization independently promote channel opening. GoSlo compounds are thought to interact with the transmembrane domain of the BKα subunit, specifically involving the S4/S5 linker and the S6 segment, to stabilize the open conformation of the channel.[9] The gamma subunits, which are single-pass transmembrane proteins, also associate with the BKα subunit and modulate its gating properties.[5][6]
Caption: Modulation of BK channel activity by various factors.
Experimental Protocols
The following is a generalized protocol for assessing the effects of GoSlo compounds on BK channels expressed in a heterologous system, based on published studies.[2][10][11][12]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with cDNAs encoding the pore-forming BKα subunit and, where required, one of the γ subunits (γ1, γ2, γ3, or γ4) using a suitable transfection reagent. A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
2. Electrophysiology:
-
Recording Configuration: Macroscopic BK channel currents are recorded using the excised, inside-out patch-clamp technique.[10][11][12]
-
Solutions:
-
Pipette (extracellular) solution (in mM): 140 KCl, 10 HEPES, 10 Glucose; pH adjusted to 7.2 with KOH.
-
Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, and either 1 EGTA (for [Ca2+] ≤ 100 nM) or 1 HEDTA (for [Ca2+] > 300 nM). The free Ca2+ concentration is adjusted to the desired level (e.g., 100 nM).
-
-
Data Acquisition:
-
Membrane patches are held at a holding potential of -60 mV.
-
Currents are evoked by voltage steps or ramps. For generating conductance-voltage (G-V) curves, voltage steps are typically applied from -100 mV to +100 mV in 20 mV increments.[2]
-
Data are acquired using an appropriate amplifier and data acquisition software.
-
3. Data Analysis:
-
The voltage for half-maximal activation (V½) is determined by fitting the normalized conductance-voltage (G/Gmax) relationship with a Boltzmann function: G/Gmax = 1 / (1 + exp((V½ - Vm) / k)), where Vm is the membrane potential and k is the slope factor.
-
The effect of this compound is quantified by calculating the shift in V½ (ΔV½) before and after drug application.
-
Statistical analysis (e.g., ANOVA) is used to compare the ΔV½ values between different channel compositions.
Caption: Workflow for electrophysiological analysis.
Conclusion
The available evidence from studies on GoSlo-SR-5-6 and related compounds strongly indicates that the presence of gamma subunits can significantly modulate the efficacy of BK channel openers. While GoSlo-SR-5-6 appears to be largely insensitive to the presence of γ1-γ4 subunits, the efficacy of other analogs like GoSlo-SR-5-44 is markedly reduced, particularly by the γ1 subunit. This differential effect underscores the importance of considering the specific composition of BK channel complexes in different tissues when designing and screening novel therapeutic agents. For researchers and drug developers, these findings highlight the necessity of profiling candidate compounds against BK channels co-expressed with various auxiliary subunits to predict their in vivo effects accurately and to develop more tissue-specific BK channel modulators.
References
- 1. The GoSlo family of BK channel activators: A no-go for γ subunits? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Regulation of BK Channels by Beta and Gamma Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of BK channels by auxiliary γ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of BK Channel Function by Auxiliary Beta and Gamma Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. physoc.org [physoc.org]
- 11. researchgate.net [researchgate.net]
- 12. physoc.org [physoc.org]
GoSlo-SR-5-69: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo effects of GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated potassium (BK) channels. This analysis incorporates supporting experimental data for this compound and related compounds to offer a clear perspective on its potential therapeutic applications.
This compound belongs to a novel class of anilinoanthraquinone derivatives designed to potently and efficaciously open BK channels.[1] These channels are crucial regulators of neuronal excitability and smooth muscle tone, making them a promising target for conditions such as overactive bladder, hypertension, and erectile dysfunction. This guide will delve into the quantitative data from in vitro studies and explore the available in vivo evidence to provide a holistic view of this compound's pharmacological profile.
In Vitro Efficacy: Potent Activation of BK Channels
In vitro studies have been pivotal in characterizing the potency and mechanism of action of this compound and its analogues. The primary method utilized in these studies is the patch-clamp technique on isolated cells, which allows for direct measurement of ion channel activity.
Comparative Analysis of GoSlo-SR Compounds
The following table summarizes the in vitro efficacy of this compound in comparison to other compounds from the GoSlo-SR family. The key parameters are the half-maximal effective concentration (EC50) and the shift in the half-maximal activation voltage (ΔV½) of the BK channel. A more negative ΔV½ indicates a more potent activation of the channel at a given calcium concentration.
| Compound | Concentration (µM) | ΔV½ (mV) | EC50 (nM) | Cell Type |
| This compound | 1 | -113 ± 10 | 189 | Rabbit Bladder Smooth Muscle Cells |
| GoSlo-SR-5-6 | 10 | -107 ± 7 | 2400 | Rabbit Bladder Smooth Muscle Cells |
| GoSlo-SR-5-44 | 10 | -142 ± 8 | 2300 | Rabbit Bladder Smooth Muscle Cells |
| GoSlo-SR-5-65 | 10 | -116 ± 10 | Not Reported | Rabbit Bladder Smooth Muscle Cells |
| GoSlo-SR-5-95 | 1 | -94 ± 9 | Not Reported | Rabbit Bladder Smooth Muscle Cells |
| GoSlo-SR-5-103 | 10 | -44 ± 4 | Not Reported | Rabbit Bladder Smooth Muscle Cells |
| GoSlo-SR-5-130 | 10 | -97 ± 5 | Not Reported | Rabbit Bladder Smooth Muscle Cells |
Data compiled from multiple sources.[1][2][3]
Experimental Protocol: Excised Inside-Out Patch-Clamp Electrophysiology
The in vitro data for the GoSlo-SR compounds were primarily obtained using the excised inside-out patch-clamp technique. This method allows for precise control of the intracellular environment and direct application of compounds to the cytosolic face of the membrane patch.
Cell Preparation: Rabbit bladder smooth muscle cells (RBSMCs) were isolated by enzymatic digestion and plated on petri dishes.[1] For some experiments, Human Embryonic Kidney (HEK) cells expressing specific BK channel subunits (α or α and β1) were used.[2]
Electrophysiological Recording:
-
Membrane patches were excised from the cells into an "inside-out" configuration.
-
The patches were held at a membrane potential of -60 mV.
-
BK channel currents were evoked by voltage ramps.
-
Recordings were performed at 37°C in symmetrical K+ solutions (140 mM KCl).
-
The intracellular solution contained controlled concentrations of Ca2+ (e.g., 100 nM) buffered with EGTA or HEDTA.[1][3]
Data Analysis: The voltage required for half-maximal activation (V½) was determined from the conductance-voltage relationship. The shift in V½ (ΔV½) was calculated by subtracting the V½ in the absence of the drug from the V½ in the presence of the drug. The EC50 was determined by fitting the concentration-response data with a Hill equation.
In Vivo Effects: Targeting Smooth Muscle Relaxation
While direct in vivo studies specifically on this compound are not extensively published, research on related GoSlo-SR compounds and other BK channel activators provides strong evidence for their potential therapeutic effects, particularly in the context of overactive bladder.
Preclinical Evidence in Bladder Function
Studies on the related compound GoSlo-SR-5-130 have demonstrated its ability to reduce spontaneous contractions in isolated bladder tissue, an effect that was abolished by the BK channel blocker iberiotoxin.[4] This provides a strong indication that GoSlo-SR compounds can modulate bladder smooth muscle contractility in a physiologically relevant setting.
Further supporting this, the BK channel opener NS11021 has been shown to have significant effects on bladder function in animal models of overactive bladder.[5][6] In mice with partial bladder outlet obstruction, intravesical infusion of NS11021 led to:
-
A 43% increase in threshold pressure for micturition.[5]
-
An 82% increase in the intermicturition interval.[5]
-
A 32% decrease in filling pressure.[5]
-
A 9% decrease in peak micturition pressure.[5]
These findings suggest that potent BK channel activators like this compound are likely to exhibit similar beneficial effects on bladder overactivity in vivo.
Experimental Protocol: In Vivo Cystometry in Animal Models
The in vivo effects of BK channel activators on bladder function are typically assessed using cystometry in conscious, freely moving animals.
Animal Model: Animal models of overactive bladder, such as those induced by partial bladder outlet obstruction (pBOO), are commonly used.[5]
Surgical Procedure: A catheter is implanted into the dome of the bladder for infusion of saline and measurement of intravesical pressure.[5]
Cystometric Measurement:
-
Following a recovery period, conscious cystometrography is performed.
-
The bladder is continuously infused with saline at a constant rate.
-
Bladder pressure is monitored to determine parameters such as threshold pressure for voiding, peak micturition pressure, intermicturition interval, and filling pressure.
-
The test compound (e.g., NS11021) is infused intravesically, and the changes in cystometric parameters are recorded.[5]
Mechanism of Action and Signaling Pathway
This compound and other GoSlo compounds exert their effects by directly interacting with the BK channel protein. This interaction stabilizes the open conformation of the channel, leading to an increased potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization, in turn, reduces the excitability of smooth muscle cells and neurons.
Caption: Signaling pathway of this compound mediated BK channel activation.
Experimental Workflow: From In Vitro to In Vivo
The development and evaluation of a compound like this compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.
Caption: Experimental workflow for evaluating this compound's efficacy.
Conclusion
This compound has demonstrated exceptional potency as a BK channel activator in in vitro studies, significantly shifting the voltage dependence of channel activation at nanomolar concentrations. While direct in vivo data for this specific compound is emerging, the collective evidence from related GoSlo-SR compounds and other BK channel activators strongly supports its potential for therapeutic applications in disorders characterized by smooth muscle hyperactivity, such as overactive bladder. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for further research and development of this promising class of compounds.
References
- 1. physoc.org [physoc.org]
- 2. physoc.org [physoc.org]
- 3. physoc.org [physoc.org]
- 4. ovid.com [ovid.com]
- 5. NEAUA - NS11021, a BK Channel Opener, Effects Significant Changes on Mouse Urinary Bladder Function During Urodynamics [meeting.neaua.org]
- 6. BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
GoSlo-SR-5-69 as a Positive Control for BK Channel Activation Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GoSlo-SR-5-69 with other commonly used positive controls for large-conductance Ca2+-activated potassium (BK) channel activation studies. The information presented here is intended to assist researchers in selecting the most appropriate positive control for their specific experimental needs.
Introduction to BK Channels and the Role of Positive Controls
Large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1, Maxi-K, or Slo1, are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] They are activated by both membrane depolarization and increases in intracellular calcium concentration.[2] In drug discovery and physiological research, positive controls are essential for validating experimental assays and providing a benchmark for the identification and characterization of new BK channel modulators. This compound is a potent and efficacious BK channel activator that has emerged as a valuable tool for these studies.[3]
Comparative Analysis of BK Channel Activators
This section compares the pharmacological properties of this compound with two other widely used BK channel activators: NS11021 and BMS-204352.
Quantitative Performance Data
The following table summarizes the key pharmacological parameters of this compound, NS11021, and BMS-204352 based on available experimental data. It is important to note that experimental conditions can influence these values.
| Compound | EC50 | ΔV1/2 (Shift in Half-Maximal Activation Voltage) | Selectivity | Reference |
| This compound | ~189 nM - 251 nM | > -100 mV (at 1 µM) | High for BK channels | [3][4] |
| NS11021 | Not consistently reported | Concentration-dependent negative shift | Potent and specific for BK channels | [5] |
| BMS-204352 | Not directly compared | Potent activator | Also activates KCNQ channels | [6] |
Mechanism of Action and Signaling Pathway
BK channels are activated through a complex interplay of voltage sensing and calcium binding. The channel is a tetramer of alpha subunits, each containing a voltage-sensing domain (VSD) and a large intracellular C-terminal domain that includes calcium-binding sites (the "calcium bowl").
Caption: Simplified signaling pathway of BK channel activation.
This compound acts as a positive allosteric modulator, meaning it binds to a site on the channel distinct from the voltage sensor or calcium-binding sites to enhance its opening probability.[7] This results in a significant leftward shift in the voltage-activation curve, meaning the channel can be opened at more negative membrane potentials for a given intracellular calcium concentration.
Experimental Protocols
The following is a generalized protocol for characterizing the activity of BK channel activators using the excised inside-out patch-clamp technique.
Cell Preparation
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human BK channel α-subunit are a common model system.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Electrophysiology
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Solutions:
-
Pipette Solution (Extracellular): Contains (in mM): 140 KCl, 10 HEPES, 2 MgCl2; pH adjusted to 7.4 with KOH.
-
Bath Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, and a Ca2+ buffer system (e.g., EGTA) to control the free Ca2+ concentration to a desired level (e.g., 1 µM); pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Obtain a gigaohm seal on an isolated cell.
-
Excise the patch to achieve the inside-out configuration.
-
Hold the membrane potential at a negative holding potential (e.g., -80 mV).
-
Apply voltage steps or ramps to elicit BK channel currents. A typical voltage protocol would be steps from -80 mV to +150 mV in 10 mV increments.
-
-
Drug Application: Perfuse the bath with the intracellular solution containing the BK channel activator (e.g., this compound) at various concentrations.
Data Analysis
-
Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the corresponding voltage step.
-
Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage (V) using the equation G = I / (V - Vrev), where Vrev is the reversal potential for K+.
-
V1/2 and EC50 Determination: Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2). Plot the shift in V1/2 (ΔV1/2) against the drug concentration and fit with a Hill equation to determine the EC50.
Caption: Workflow for characterizing BK channel activators.
Conclusion
This compound is a highly potent and efficacious BK channel activator, making it an excellent choice as a positive control in a wide range of studies. Its significant ability to shift the voltage dependence of BK channel activation provides a robust and reproducible benchmark for assay validation and for the characterization of novel modulators. While other activators like NS11021 and BMS-204352 are also effective, the superior potency and well-documented large shift in V1/2 make this compound a preferred positive control for many applications in BK channel research. Researchers should, however, consider the specific requirements of their experimental system when selecting the most appropriate positive control.
References
- 1. Discovery of Novel Activators of Large-Conductance Calcium-Activated Potassium Channels for the Treatment of Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BK Channels Are Activated by Functional Coupling With L-Type Ca2+ Channels in Cricket Myocytes [frontiersin.org]
- 3. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]
- 6. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of GoSlo-SR-5-69
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of the BK Channel Activator, GoSlo-SR-5-69.
This document provides crucial procedural guidance for the safe operational use and disposal of this compound, ensuring laboratory safety and compliance with standard chemical handling protocols. By offering value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, fostering a deep trust in our commitment to your research and safety.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 470.47 g/mol | |
| Formula | C₂₄H₁₉N₂NaO₅S | |
| Purity | ≥98% | |
| EC₅₀ | 251 nM | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at room temperature | |
| CAS Number | 1363419-31-1 |
Proper Disposal Procedures
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a general SDS from the manufacturer for non-hazardous substances provides foundational guidance. The following step-by-step disposal plan is based on this information and established best practices for chemical waste management.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Collection
-
Solid Waste: Collect any solid this compound waste, including empty vials and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour solutions down the drain.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the designated hazardous waste container.
Step 3: Labeling Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: Sodium 1-Amino-9,10-dioxo-4-((5,6,7,8-tetrahydronaphthalen-2-yl)amino)-9,10-dihydroanthracene-2-sulfonate
-
The concentration of the waste
-
The date of accumulation
Step 4: Storage of Waste Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by your institution's environmental health and safety (EHS) department.
Step 5: Final Disposal Arrange for the disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is disposed of in accordance with all local, state, and federal environmental regulations.
Experimental Protocol: Electrophysiological Recording of BK Channels
The following is a detailed methodology for a key experiment involving this compound, as described in the scientific literature.[1][2][3]
Objective: To characterize the effects of this compound on large conductance, Ca²⁺-activated K⁺ (BK) channels in rabbit bladder smooth muscle cells using the patch-clamp technique.[1][2]
Materials:
-
This compound
-
Rabbit bladder smooth muscle cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for micropipettes
-
Solutions:
-
Pipette solution (internal): Symmetrical K⁺ solution (e.g., 140 mM KCl, 10 mM HEPES, 10 mM Glucose, pH 7.2) with either 1 mM EGTA (for [Ca²⁺] < 100 nM) or 1 mM HEDTA (for [Ca²⁺] > 300 nM).[2]
-
Bath solution (external): Same as the pipette solution.
-
Procedure:
-
Cell Preparation: Isolate rabbit bladder smooth muscle cells by enzymatic digestion and plate them in 35 mm Petri dishes.[2]
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to an appropriate diameter.
-
Electrode Filling: Fill the micropipette with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Excised Patch Formation: Excise a patch of the cell membrane to achieve the inside-out configuration.
-
Voltage Clamp: Hold the membrane patch at a potential of -60 mV.[2]
-
Data Acquisition: Evoke BK channel currents using voltage ramps (e.g., 100 mV/sec).[2]
-
Application of this compound: Apply this compound to the bath solution at the desired concentration (e.g., 1 µM) to observe its effect on channel activity.[1][3]
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on the voltage required for half-maximal activation (V₁/₂) of the BK channels.[1]
Visualizations
References
Personal protective equipment for handling GoSlo-SR-5-69
This document provides immediate and essential safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling GoSlo-SR-5-69. Adherence to these procedures is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a potent activator of large-conductance Ca2+-activated K+ (BK) channels.[1][2] While the Safety Data Sheet (SDS) from a supplier indicates that it is not classified as a hazardous substance or mixture, it is imperative to handle all laboratory chemicals with a high degree of caution.[3] The following protocols outline best practices for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical barrier against potential exposure. The following PPE is mandatory when handling this compound in solid or solution form:
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a potential for splashing. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. |
| Skin Protection | Chemical-resistant nitrile gloves. A lab coat must be worn to prevent skin exposure. | Gloves should be inspected for integrity before each use and removed using the proper technique to avoid skin contamination. |
| Respiratory Protection | Not generally required under normal handling conditions in a well-ventilated area. If weighing or handling the powder where dust may be generated, a NIOSH-approved N95 respirator is recommended. | Ensure proper fit and use in accordance with institutional and regulatory guidelines. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. | Do not rely on hand sanitizer alone for chemical decontamination. |
First Aid Measures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3] |
| Skin Contact | Remove all contaminated clothing and shoes.[3] Wash the affected area thoroughly with soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Wash out the mouth with water and provide the individual with water to drink.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound will minimize risks and ensure a safe laboratory environment.
Storage and Handling
-
Storage: Store this compound at room temperature in a tightly sealed container.[1]
-
Handling: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Avoid the formation of dust.
Preparation of Stock Solutions
This compound is soluble in DMSO up to 100 mM.[1] When preparing stock solutions, it is crucial to use the batch-specific molecular weight found on the product vial or Certificate of Analysis for accurate calculations.
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain. Collect all liquid and solid waste in appropriately labeled hazardous waste containers for pickup by your institution's environmental health and safety department.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Weight | 470.47 g/mol | [1] |
| Formula | C₂₄H₁₉N₂NaO₅S | [1] |
| Purity | ≥98% (by HPLC) | |
| CAS Number | 1363419-31-1 | [1][3] |
| EC₅₀ | 251 nM | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| ΔV₁/₂ | -104 mV | [1][2] |
Experimental Protocol: Assessing BK Channel Activation
The following is a detailed methodology for a key experiment to assess the effect of this compound on large-conductance Ca²⁺-activated K⁺ (BK) channels, based on published research.[4]
-
Cell Preparation: Isolate rabbit bladder smooth muscle cells (RBSMC) by enzymatic digestion and plate them in 35 mm Petri dishes.
-
Electrophysiology Setup: Perform experiments at 37°C using an excised inside-out patch-clamp configuration.
-
Solutions: Use symmetrical K⁺ solutions (pH 7.2) containing 140 mM KCl, 10 mM Glucose, and 10 mM HEPES. Use either 1 mM EGTA for [Ca²⁺] < 100 nM or 1 mM HEDTA for [Ca²⁺] > 300 nM.
-
Data Acquisition: Hold excised patches of RBSMC at -60 mV. Evoke BK channel currents using voltage ramps of 100 mV/sec.
-
Compound Application: Apply increasing concentrations of this compound to the cytosolic face of the membrane patch to determine its effect on the half-maximal activation voltage (V₁/₂).
Visualizations
Safe Handling Workflow for this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Signaling Pathway: this compound Mechanism of Action
Caption: A diagram illustrating the signaling pathway of this compound as a BK channel activator.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
